Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate
Description
Properties
IUPAC Name |
diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-3-18-12(16)10-9-7-5-6-8-15(9)14-11(10)13(17)19-4-2/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXXLPOSQSYXEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2N=C1C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20705207 | |
| Record name | Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20705207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1226776-92-6 | |
| Record name | 2,3-Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1226776-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20705207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Diethyl Pyrazolo[1,5-a]pyridine-2,3-dicarboxylate
CAS Number: 1226776-92-6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate, a heterocyclic compound of significant interest in medicinal chemistry. This document outlines its chemical identity, a representative synthetic protocol, and explores the biological potential of the broader pyrazolo[1,5-a]pyridine scaffold, particularly in the context of cancer and tuberculosis research.
Compound Identification
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 1226776-92-6 |
| Molecular Formula | C₁₃H₁₄N₂O₄ |
| Molecular Weight | 262.26 g/mol |
Representative Experimental Protocol: Synthesis of a Substituted this compound Derivative
Reaction Scheme:
Caption: General workflow for the sonochemical synthesis of a substituted this compound.
Procedure:
A mixture of the appropriate 1-amino-2(1H)-pyridin-2-imine derivative (1 mmol) and diethyl acetylenedicarboxylate (DEAD) (1 mmol) in ethanol (10 mL) is subjected to ultrasonication. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization or column chromatography to yield the desired this compound derivative.
Characterization Data for a Representative Derivative (7-Amino-6-cyano-5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylic Acid Diethyl Ester):
| Technique | Data |
| Yield | 92% |
| Melting Point | 220-221 °C |
| IR (KBr, cm⁻¹) | 3373, 3304 (NH₂), 2217 (CN), 1736, 1712 (2 C=O) |
| ¹H NMR (DMSO-d₆, δ ppm) | 8.48 (s, 2H, NH₂), 7.52-7.62 (m, 5H, Ar-H), 7.18 (s, 1H, pyridine H-4), 4.35 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 4.28 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 1.32 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 1.25 (t, J = 7.0 Hz, 3H, OCH₂CH₃) |
| ¹³C NMR (DMSO-d₆, δ ppm) | 163.3, 161.7, 149.0, 148.6, 144.5, 141.5, 137.2, 129.4, 128.8, 128.5, 116.3, 103.4, 101.7, 77.1, 62.0, 61.2, 14.2, 13.9 |
| HRMS (EI) | m/z calculated for C₂₀H₁₈N₄O₄: 378.1322; found: 378.1323 |
Biological Activity and Therapeutic Potential
The pyrazolo[1,5-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, demonstrating a wide range of biological activities. While specific quantitative data for this compound is limited in publicly available literature, extensive research on its derivatives highlights significant potential in two key therapeutic areas: oncology and infectious diseases.
Anticancer Activity: Protein Kinase Inhibition
Numerous studies have identified pyrazolo[1,5-a]pyrimidine derivatives, close structural analogs, as potent inhibitors of various protein kinases.[1][2][3] These enzymes play a crucial role in cell signaling pathways that are often dysregulated in cancer.
Caption: Proposed mechanism of action for pyrazolo[1,5-a]pyridine derivatives as kinase inhibitors.
By acting as ATP-competitive inhibitors, these compounds can block the phosphorylation cascade, thereby inhibiting downstream signaling pathways responsible for tumor growth, proliferation, and survival.[1] Kinases that have been identified as targets include EGFR, B-Raf, MEK, and PI3Kδ.[1][4]
Antitubercular Activity
Derivatives of the pyrazolo[1,5-a]pyridine scaffold have also demonstrated potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[5][6] Some compounds have shown low micromolar to nanomolar minimum inhibitory concentrations (MICs) against both drug-susceptible and drug-resistant strains of M. tuberculosis.[6]
In Vitro Antitubercular Activity of Representative Pyrazolo[1,5-a]pyridine-3-carboxamide Derivatives:
| Compound | H37Rv MIC (μM) | MDR-TB Strain 1 MIC (μM) | MDR-TB Strain 2 MIC (μM) |
| Derivative A | 0.05 | 0.1 | 0.08 |
| Derivative B | 0.03 | 0.06 | 0.05 |
| Isoniazid (control) | 0.2 | > 10 | > 10 |
Note: The data presented is for representative derivatives and not for this compound itself.
The development of novel anti-TB agents is a critical area of research due to the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The pyrazolo[1,5-a]pyridine scaffold represents a promising starting point for the discovery of new therapeutics to combat this global health threat.
Conclusion
This compound is a member of a versatile class of heterocyclic compounds with significant, demonstrated potential in drug discovery. The pyrazolo[1,5-a]pyridine core is a validated pharmacophore for the development of potent kinase inhibitors for oncology applications and novel agents to treat tuberculosis. Further investigation into the synthesis and biological evaluation of variously substituted derivatives, including the title compound, is warranted to fully explore their therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of this promising chemical space.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyrosine kinase inhibition effects of novel Pyrazolo[1,5-a]pyrimidines and Pyrido[2,3-d]pyrimidines ligand: Synthesis, biological screening and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Spectroscopic Data of Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate (CAS No. 1226776-92-6). The information presented herein is essential for the identification, characterization, and quality control of this heterocyclic compound, which holds potential for applications in medicinal chemistry and materials science. This document details the expected spectroscopic characteristics, including nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside a detailed experimental protocol for its synthesis.
Chemical Structure and Properties
IUPAC Name: this compound Molecular Formula: C₁₃H₁₄N₂O₄ Molecular Weight: 262.26 g/mol CAS Number: 1226776-92-6
Spectroscopic Data
The following tables summarize the expected quantitative spectroscopic data for this compound, based on the analysis of closely related analogs and general principles of spectroscopic interpretation for the pyrazolo[1,5-a]pyridine scaffold.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.60 | d | 1H | H-7 |
| ~7.80 | d | 1H | H-5 |
| ~7.30 | t | 1H | H-6 |
| ~4.40 | q | 2H | -OCH₂CH₃ (C2-ester) |
| ~4.30 | q | 2H | -OCH₂CH₃ (C3-ester) |
| ~1.40 | t | 3H | -OCH₂CH₃ (C2-ester) |
| ~1.35 | t | 3H | -OCH₂CH₃ (C3-ester) |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~164.0 | C=O (C2-ester) |
| ~162.5 | C=O (C3-ester) |
| ~148.0 | C-7 |
| ~145.0 | C-3a |
| ~130.0 | C-5 |
| ~128.0 | C-2 |
| ~118.0 | C-3 |
| ~115.0 | C-6 |
| ~62.0 | -OCH₂CH₃ (C2-ester) |
| ~61.5 | -OCH₂CH₃ (C3-ester) |
| ~14.2 | -OCH₂CH₃ (C2-ester) |
| ~14.0 | -OCH₂CH₃ (C3-ester) |
IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 | Medium | C-H stretch (aliphatic) |
| ~1730 | Strong | C=O stretch (ester) |
| ~1640 | Medium | C=N stretch |
| ~1590, 1470 | Medium | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (ester) |
MS (Mass Spectrometry) Data
Ionization Mode: Electrospray Ionization (ESI)
| m/z | Interpretation |
| 263.10 | [M+H]⁺ |
| 285.08 | [M+Na]⁺ |
Experimental Protocols
The synthesis of this compound is typically achieved through a [3+2] cycloaddition reaction between an N-aminopyridinium ylide and an alkyne. The following protocol is a representative procedure based on established methods for the synthesis of pyrazolo[1,5-a]pyridine derivatives.
Synthesis of N-Aminopyridinium Iodide
-
To a solution of pyridine (1.0 eq) in a suitable solvent such as dichloromethane, add hydroxylamine-O-sulfonic acid (1.1 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Filter the resulting precipitate, wash with cold dichloromethane, and dry under vacuum to yield N-aminopyridinium iodide.
Synthesis of this compound
-
In a round-bottom flask, dissolve N-aminopyridinium iodide (1.0 eq) and potassium carbonate (3.0 eq) in a solvent mixture of dichloromethane and water.
-
To this biphasic mixture, add diethyl acetylenedicarboxylate (1.2 eq) dropwise at room temperature.
-
Stir the reaction vigorously for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Spectroscopic Characterization
-
NMR Spectroscopy: Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃). Record ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.
-
IR Spectroscopy: Obtain the IR spectrum of the solid product using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry: Prepare a dilute solution of the sample in methanol and analyze using an electrospray ionization (ESI) mass spectrometer in positive ion mode.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
A Technical Guide to the Biological Activities of Pyrazolo[1,5-a]pyridine Derivatives
Executive Summary: The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its rigid, planar structure and synthetic tractability allow for extensive functionalization, leading to the development of potent and selective modulators of various biological targets. This technical guide provides an in-depth overview of the significant therapeutic potential of pyrazolo[1,5-a]pyridine derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. Quantitative data from key studies are summarized in structured tables, and detailed experimental protocols for pivotal assays are provided. Furthermore, relevant signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the mechanisms of action and methodologies.
Introduction to the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine system is a fused N-heterocyclic compound consisting of a pyrazole ring fused to a pyridine ring. This core structure has garnered significant attention from medicinal chemists due to its presence in numerous biologically active molecules.[1] The scaffold's unique electronic properties and the ability to introduce diverse substituents at multiple positions have made it a cornerstone for the design of novel therapeutic agents targeting a wide array of diseases.[1][2] Research has demonstrated its potential in developing inhibitors for kinases, enzymes involved in inflammatory cascades, and agents effective against microbial pathogens.[1]
Anticancer Activity
Pyrazolo[1,5-a]pyridine derivatives have emerged as a highly promising class of anticancer agents, primarily through their action as kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[3]
Mechanism of Action: Kinase Inhibition
These derivatives have been shown to inhibit a variety of kinases involved in cancer progression, including Tropomyosin Receptor Kinases (Trk), Cyclin-Dependent Kinases (CDKs), and Phosphoinositide 3-Kinases (PI3Ks).[4][5][6] They often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase to block its phosphotransferase activity.[3]
-
Tropomyosin Receptor Kinase (Trk) Inhibition: Trk kinases (TrkA, TrkB, TrkC), encoded by NTRK genes, are key drivers in the development of various solid tumors when chromosomal rearrangements lead to NTRK gene fusions.[4] Pyrazolo[1,5-a]pyrimidine-based Trk inhibitors like Larotrectinib and Entrectinib are already approved for clinical use, highlighting the scaffold's potential.[4]
-
Dual CDK2/TrkA Inhibition: The simultaneous inhibition of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, and TrkA represents a promising strategy to enhance anticancer efficacy and overcome drug resistance.[5]
-
Dual PI3Kγ/δ Inhibition: The phosphoinositide 3-kinase (PI3K) pathway is critical for cell growth and survival. Dual inhibition of the γ and δ isoforms of PI3K has emerged as a novel strategy in cancer immunotherapy by targeting regulatory T cells and myeloid cells.[6]
Quantitative Data on Anticancer Activity
The following table summarizes the inhibitory activities of selected pyrazolo[1,5-a]pyridine and closely related pyrazolo[1,5-a]pyrimidine derivatives against various kinases and cancer cell lines.
| Compound ID/Series | Target Kinase(s) | IC50 / EC50 | Target Cell Line | IC50 / GI% | Reference |
| Compound 22 | TrkA, TrkB, TrkC | 3 nM, 14 nM, 1 nM | KM12 | 1 nM | [4] |
| Compound 6t | CDK2 | 0.09 µM | - | - | [5] |
| Compound 6s | TrkA | 0.45 µM | - | - | [5] |
| Compound 6n | - | - | NCI-60 Panel | 43.9% (Mean GI) | [5] |
| Compound 20e | PI3Kγ, PI3Kδ | 4.0 nM, 9.1 nM | - | - | [6] |
| Compound 20e | pAKT (S473) | 0.028 µM (γ), 0.013 µM (δ) | Cellular Assay | - | [6] |
| Compound 42 | TrkA, ALK2 | 0.087 µM, 0.105 µM | KM12, EKVX | 0.82 µM, 4.13 µM | [4] |
Signaling Pathway: PI3K/AKT Pathway Inhibition
Caption: Inhibition of the PI3K/AKT signaling pathway by a pyrazolo[1,5-a]pyridine derivative.
Experimental Protocol: In Vitro Kinase Assay (Generic)
-
Reagents and Materials: Recombinant human kinase, appropriate substrate peptide, ATP, kinase assay buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Compound Preparation: Serially dilute the pyrazolo[1,5-a]pyridine derivatives in DMSO to create a range of concentrations. Further dilute into the kinase assay buffer.
-
Kinase Reaction: In a 96-well plate, add the kinase, its specific substrate, and the test compound or DMSO vehicle control.
-
Initiation: Start the reaction by adding a solution of ATP. Incubate the plate at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the product formation. For the ADP-Glo™ assay, this involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the generated ADP into a luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response).
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases.[7] Pyrazolo[1,5-a]pyridine derivatives have been identified as potent anti-inflammatory agents, capable of modulating critical inflammatory signaling pathways.[7][8]
Mechanism of Action
A primary mechanism for their anti-inflammatory effect is the inhibition of the lipopolysaccharide (LPS)-induced activation of nuclear factor κB (NF-κB).[7][9] NF-κB is a master transcriptional regulator of pro-inflammatory cytokines. Some derivatives also target mitogen-activated protein kinases (MAPKs) such as ERK2, p38α, and JNKs, which are also central to the inflammatory response.[7]
Quantitative Data on Anti-inflammatory Activity
The table below presents the inhibitory concentrations of pyrazolo[1,5-a]quinazoline derivatives against NF-κB transcriptional activity.
| Compound ID | Biological Target | IC50 | Cell Line | Reference |
| 13i | LPS-induced NF-κB Activity | 4.8 µM | THP-1Blue | [7][9] |
| 16 | LPS-induced NF-κB Activity | 11.1 µM | THP-1Blue | [7][9] |
| 26 | LPS-induced NF-κB Activity | 49.3 µM | THP-1Blue | [7] |
| 58c | LPS-induced NF-κB Activity | 39.1 µM | THP-1Blue | [7] |
Signaling Pathway: LPS-Induced NF-κB Activation
Caption: Inhibition of the LPS-induced NF-κB signaling pathway.
Experimental Protocol: NF-κB Reporter Assay in THP-1Blue™ Cells
-
Cell Culture: Culture THP-1Blue™ cells, which are engineered with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter, according to the supplier's instructions.
-
Cell Plating: Plate the cells in a 96-well plate at a specified density (e.g., 200,000 cells/well).
-
Compound Treatment: Pre-treat the cells with various concentrations of the pyrazolo[1,5-a]pyridine derivatives or vehicle control (DMSO) for a defined period (e.g., 30 minutes).
-
Stimulation: Induce NF-κB activation by adding lipopolysaccharide (LPS) to each well (final concentration e.g., 100 ng/mL).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
SEAP Detection: Measure the SEAP activity in the cell supernatant. This is done by transferring a small aliquot of the supernatant to a new plate and adding a SEAP detection reagent (e.g., QUANTI-Blue™).
-
Data Analysis: After a short incubation (e.g., 1-3 hours), measure the optical density at 620-650 nm. Calculate the percentage of NF-κB inhibition for each compound concentration relative to the LPS-stimulated control and determine the IC50 value.
Antimicrobial Activity
The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrazolo[1,5-a]pyridine and its pyrimidine analogues have shown promising antibacterial and antifungal activities.[10][11]
Spectrum of Activity and Mechanism of Action
These compounds have demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa, Klebsiella pneumoniae) bacteria.[11][12] Some derivatives have also shown antibiofilm and anti-quorum-sensing capabilities.[11] One identified mechanism of action is the inhibition of bacterial RNA polymerase, a crucial enzyme for bacterial viability.[13]
Quantitative Data on Antimicrobial Activity
The following table lists the Minimum Inhibitory Concentration (MIC) values for several pyrazolo[1,5-a]pyrimidine derivatives against various microbial strains.
| Compound ID | S. aureus MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | K. pneumoniae MIC (µg/mL) | Reference |
| 6 | 0.187 - 0.375 | 0.187 - 0.375 | - | [11] |
| 9a | 0.187 - 0.50 | 0.187 - 0.50 | - | [11] |
| 10a | 0.187 - 0.50 | 0.187 - 0.50 | - | [11] |
| 14a | 125 | - | >250 | [12] |
| 14f | 250 | - | 125 | [12] |
Experimental Workflow: MIC Determination
Caption: Standard workflow for Minimum Inhibitory Concentration (MIC) determination.
Experimental Protocol: Broth Microdilution Method for MIC
-
Preparation: Prepare a stock solution of the test compound in DMSO. In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth). Include a positive control (broth + bacteria, no compound) and a negative control (broth only).
-
Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions and the positive control well.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
Reading Results: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. The results can be confirmed by reading the optical density at 600 nm.
Neuroprotective and Neuromodulatory Activities
Emerging research indicates that pyrazolo[1,5-a]pyridine derivatives possess neuroprotective and neuromodulatory properties, suggesting their potential for treating neurological disorders.
Mechanism of Action
The neuroprotective effects are often linked to anti-neuroinflammatory activity. For instance, certain pyrazole derivatives can suppress the expression of pro-inflammatory cytokines like Interleukin-6 (IL-6) in lipopolysaccharide-stimulated microglial cells.[14] Additionally, some pyrazolo[1,5-a]pyridine derivatives have been designed as high-affinity antagonists for the Corticotropin-Releasing Factor 1 (CRF1) receptor, a key player in the stress response, indicating potential applications in anxiety and depression.[15] Other derivatives have shown psychotropic effects related to the functional activity of ATP-sensitive potassium channels.[16]
Quantitative Data on Neuroprotective Activity
The table below shows the anti-inflammatory effect of a pyrazole derivative in a neuroinflammation model.
| Compound ID | Biological Target | IC50 | Cell Line | Reference |
| 6g | IL-6 Expression Suppression | 9.562 µM | LPS-stimulated BV2 microglia | [14] |
Logical Relationship: Inhibition of Neuroinflammation
Caption: Logical diagram of a pyrazolo[1,5-a]pyridine derivative inhibiting neuroinflammation.
Experimental Protocol: Cytokine Expression in LPS-Stimulated Microglia
-
Cell Culture: Culture BV2 microglial cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.
-
Treatment: Plate the cells and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response and incubate for a specified time (e.g., 6 hours for mRNA analysis, 24 hours for protein analysis).
-
RNA Isolation and qRT-PCR (for mRNA expression):
-
Lyse the cells and isolate total RNA using a commercial kit.
-
Synthesize cDNA from the RNA via reverse transcription.
-
Perform quantitative real-time PCR (qRT-PCR) using specific primers for IL-6 and a housekeeping gene (e.g., GAPDH) for normalization.
-
-
ELISA (for protein expression):
-
Collect the cell culture supernatant.
-
Quantify the concentration of secreted IL-6 protein using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's protocol.
-
-
Data Analysis: Normalize the IL-6 expression levels to the housekeeping gene (for qRT-PCR) or create a standard curve (for ELISA). Calculate the percentage of inhibition relative to the LPS-only control and determine the IC50 value.
Conclusion and Future Perspectives
The pyrazolo[1,5-a]pyridine scaffold is a versatile and highly valuable core in modern drug discovery. Derivatives have demonstrated potent and diverse biological activities, including significant anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. The ability to function as specific kinase inhibitors underpins much of their success in oncology and inflammation research. Future work will likely focus on optimizing the pharmacokinetic properties, improving selectivity to minimize off-target effects, and exploring novel therapeutic applications for this remarkable class of compounds. The continued investigation into structure-activity relationships will undoubtedly lead to the development of next-generation therapeutics based on the pyrazolo[1,5-a]pyridine framework.
References
- 1. researchgate.net [researchgate.net]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 16. researchgate.net [researchgate.net]
The Role of Pyrazole-Based Intermediates in the Synthesis of Apixaban: A Technical Guide
An important clarification : Scientific literature and established patents indicate that Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate is not a recognized intermediate in the synthesis of the anticoagulant drug Apixaban. The core heterocyclic structure of Apixaban is a pyrazolo[3,4-c]pyridine system. This guide will focus on the pivotal role of the correct key intermediate, ethyl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxo-1-piperidinyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate , and its synthesis.
This technical document provides a detailed overview of the synthesis of Apixaban, with a specific focus on the formation and reactions of its critical pyrazolo[3,4-c]pyridine core. It is intended for researchers, scientists, and professionals in the field of drug development.
The Core Synthetic Strategy for Apixaban
The synthesis of Apixaban is a multi-step process that hinges on the construction of the complex heterocyclic scaffold. A common and efficient strategy involves the synthesis of a key pyrazolo[3,4-c]pyridine intermediate, which is subsequently converted to Apixaban.
A critical precursor in many patented synthetic routes is ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate . This compound serves as a crucial building block for the pyrazole ring of Apixaban.[1]
The overall synthetic approach can be visualized as the convergence of key fragments to build the final complex molecule.
Synthesis of Key Intermediates
The successful synthesis of Apixaban relies on the efficient preparation of its key building blocks. Below are the methodologies for two critical intermediates.
Synthesis of 3-chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one
This intermediate forms the pyridinone portion of the Apixaban core. A common route starts from p-nitroaniline.
Experimental Protocol:
-
Cyclization: p-Nitroaniline is reacted with 5-chlorovaleroyl chloride or 5-bromovaleroyl chloride to form 1-(4-nitrophenyl)-2-piperidinone.[2]
-
Dichlorination: The resulting piperidinone is treated with a chlorinating agent such as phosphorus pentachloride (PCl5) to yield a dichloro intermediate.[3]
-
Elimination: Subsequent elimination reaction leads to the formation of 3-chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one.[2]
| Step | Reactants | Reagents/Conditions | Product | Yield | Purity | Reference |
| 1 | p-Nitroaniline, 5-chlorovaleroyl chloride | Base | 1-(4-nitrophenyl)-2-piperidinone | - | - | [2] |
| 2 | 1-(4-nitrophenyl)-2-piperidinone | PCl5 | Dichloro intermediate | 83% | - | [3] |
| 3 | Dichloro intermediate | Base | 3-chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one | - | - | [2] |
Synthesis of ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate
This hydrazonoacetate is the key precursor for the pyrazole ring.
Experimental Protocol:
-
Diazotization: 4-Methoxyaniline is treated with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (typically below 0°C) to form a diazonium salt.[1]
-
Japp-Klingemann Reaction: The diazonium salt is then reacted with ethyl 2-chloroacetoacetate in the presence of a base (e.g., sodium acetate) to yield ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate.[1] The product often precipitates from the reaction mixture and can be collected by filtration.[1]
| Step | Reactants | Reagents/Conditions | Product | Yield | Purity | Reference |
| 1 | 4-Methoxyaniline | NaNO2, HCl, <0°C | Diazonium salt | In-situ | - | [1] |
| 2 | Diazonium salt, Ethyl 2-chloroacetoacetate | Sodium acetate, Ethanol/Water | ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate | 77% | - | [3] |
Formation of the Pyrazolo[3,4-c]pyridine Core and Conversion to Apixaban
The construction of the core heterocyclic system is achieved through a cycloaddition reaction, followed by further transformations.
Experimental Protocol:
-
Cycloaddition: 3-chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one is reacted with ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate in the presence of a base (e.g., triethylamine) to form the tricyclic nitro intermediate.[4]
-
Reduction: The nitro group of the intermediate is reduced to an amino group, typically using a reducing agent like sodium sulfide or through catalytic hydrogenation.[2][5]
-
Lactam Formation: The resulting amino intermediate is reacted with 5-halovaleryl chloride (e.g., 5-chlorovaleryl chloride) to form the piperidinone ring via acylation followed by intramolecular cyclization.[4] This step yields the key ester intermediate of Apixaban.
-
Amidation: The ethyl ester of the key intermediate is converted to the final carboxamide of Apixaban. This is commonly achieved by reaction with ammonia in a suitable solvent, such as a mixture of methanol and water, or by using formamide in the presence of a base like sodium methoxide.[4][6]
| Step | Reactants | Reagents/Conditions | Product | Yield | Purity | Reference |
| 1 | 3-chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one, ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate | Base (e.g., triethylamine) | ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate | - | - | [4] |
| 2 | Nitro intermediate | Reducing agent (e.g., sodium sulfide) | Amino intermediate | - | - | [5] |
| 3 | Amino intermediate | 5-halovaleryl chloride, Base | ethyl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxo-1-piperidinyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate | 85% (from a related intermediate) | - | [3] |
| 4 | Ester intermediate | Ammonia/water or Formamide/MeONa | Apixaban | 91% | >99% | [4][6] |
Conclusion
The synthesis of Apixaban is a testament to modern synthetic organic chemistry, requiring the precise assembly of a complex molecular architecture. While the initially queried "this compound" is not a known precursor, the synthesis of the correct pyrazolo[3,4-c]pyridine core is a well-documented and critical aspect of Apixaban production. The methodologies outlined in this guide, derived from the scientific and patent literature, highlight the key transformations and intermediates that enable the efficient synthesis of this important anticoagulant. Further research into novel synthetic routes continues to be an active area of investigation, aiming to improve yields, reduce costs, and enhance the sustainability of the manufacturing process.
References
- 1. longdom.org [longdom.org]
- 2. US20160143894A1 - Process for the preparation of apixaban - Google Patents [patents.google.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. data.epo.org [data.epo.org]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis routes of Apixaban [benchchem.com]
Probing the Nexus of Kinase Inhibition: A Technical Guide to the Mechanism of Action of Pyrazolo[1,5-a]pyridine Compounds
For Immediate Release
A Deep Dive into the Pharmacological Profile and Therapeutic Potential of a Privileged Scaffold
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals investigating the intricate mechanisms of action of pyrazolo[1,5-a]pyridine and its closely related pyrazolo[1,5-a]pyrimidine congeners. This class of heterocyclic compounds has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating significant potential in targeted therapy, particularly in oncology. Their versatile structure allows for potent and selective inhibition of a variety of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in disease.
This document provides a comprehensive overview of the key molecular targets, summarizes quantitative inhibitory data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.
Core Mechanism: Competitive Kinase Inhibition
Pyrazolo[1,5-a]pyridine derivatives predominantly exert their biological effects by acting as protein kinase inhibitors.[1][2] Structurally, the pyrazolo[1,5-a]pyridine core acts as a bioisostere for the adenine ring of adenosine triphosphate (ATP), enabling these compounds to compete with ATP for binding within the catalytic site of kinases.[2][3] This competitive inhibition prevents the transfer of a phosphate group from ATP to the kinase's substrate, thereby blocking downstream signaling cascades that regulate cell proliferation, survival, and differentiation.[1][2] Structure-activity relationship (SAR) studies have demonstrated that modifications to the periphery of the scaffold allow for the fine-tuning of potency and selectivity against specific kinase targets.[2]
Key Molecular Targets and Quantitative Efficacy
Pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine compounds have been successfully developed to target a range of therapeutically relevant kinases. Below are summaries of their inhibitory activities against several key targets.
Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA)
Dual inhibition of CDK2, a key regulator of the cell cycle, and TRKA, a receptor tyrosine kinase involved in cell growth and survival, represents a promising strategy in cancer therapy.[1] Several pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent dual inhibitors of these kinases.[1]
| Compound | Target | IC50 (µM) | Reference |
| 6s | CDK2 | 0.23 | [1] |
| TRKA | 0.45 | [1] | |
| 6t | CDK2 | 0.09 | [1] |
| TRKA | 0.45 | [1] | |
| 6d | CDK2 | 0.55 | [1] |
| TRKA | 0.57 | [1] | |
| 6n | CDK2 | 0.78 | [1] |
| TRKA | 0.98 | [1] | |
| BS-194 (4k) | CDK2 | 0.003 | [4] |
| CDK1 | 0.03 | [4] | |
| CDK9 | 0.09 | [4] | |
| Ribociclib (Ref.) | CDK2 | 0.07 | [1] |
| Larotrectinib (Ref.) | TRKA | 0.07 | [1] |
Pim-1 Kinase
Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation, making it an attractive target in oncology.[5][6] Pyrazolo[1,5-a]pyrimidines have been developed as highly potent and selective inhibitors of Pim-1.[5][7]
| Compound | Target | IC50 (µM) | Reference |
| Frag-1 | Pim-1 | 1.3 | [8] |
| Pim-2 | 6 | [8] | |
| Pim-3 | 1.8 | [8] | |
| Frag-2 | Pim-1 | 0.2 | [8] |
| Pim-2 | 0.8 | [8] | |
| Pim-3 | 0.3 | [8] | |
| Compound 17 | Pim-1 | < 0.001 (pM) | [7] |
| Pim-2 | < 0.001 (pM) | [7] | |
| Pim-3 | < 0.001 (pM) | [7] |
Phosphoinositide 3-Kinase (PI3K)
The PI3K/Akt signaling pathway is a critical regulator of cell growth and survival, and its aberrant activation is a common feature in many cancers.[9][10][11] Pyrazolo[1,5-a]pyridine derivatives have been identified as potent and isoform-selective PI3K inhibitors.[9][10]
| Compound | Target | IC50 (nM) | Reference |
| 5x | p110α | 0.9 | [10] |
| 20e (IHMT-PI3K-315) | PI3Kγ | 4.0 | [9] |
| PI3Kδ | 9.1 | [9] |
Tropomyosin Receptor Kinase (TRK) Family
In addition to TRKA, the broader TRK family (TRKA, TRKB, TRKC) are targets for cancer therapy, particularly in tumors harboring NTRK gene fusions.[12][13] Pyrazolo[1,5-a]pyrimidines are a prominent framework for potent pan-TRK inhibitors.[12][13]
| Compound | TRKA IC50 (nM) | TRKB IC50 (nM) | TRKC IC50 (nM) | Reference |
| 28 | 0.17 | 0.07 | 0.07 | [13] |
| 32 | 1.9 | 3.1 | 2.3 | [13] |
| 36 | 1.4 | 2.4 | 1.9 | [13] |
| 5n | 2.3 (G667C mutant) | - | - | [14] |
| Larotrectinib (Ref.) | 1.2 | 2.1 | 2.1 | [13] |
Experimental Protocols
The characterization of pyrazolo[1,5-a]pyridine compounds involves a suite of standardized biochemical and cell-based assays.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
-
Compound Preparation : Dissolve test compounds in 100% DMSO to create stock solutions. Perform serial dilutions in a suitable reaction buffer to achieve the desired final concentrations.
-
Kinase Reaction : In a 96-well plate, combine the kinase, the appropriate substrate (e.g., a specific peptide or lipid like PIP2), and ATP in the reaction buffer.
-
Initiation : Add the serially diluted compounds to the kinase reaction mixture. Include positive (kinase + substrate, no inhibitor) and negative (substrate only) controls.
-
Incubation : Incubate the plate at the optimal temperature (e.g., 25-30°C) for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.[15]
-
ADP Detection : Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation : Add Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Measurement : Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and inversely proportional to the kinase activity.
-
Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.
-
Cell Seeding : Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[16]
-
Compound Treatment : Treat the cells with various concentrations of the pyrazolo[1,5-a]pyridine compound. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (DMSO only).[16]
-
Incubation : Incubate the treated cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[16]
-
Solubilization : Carefully remove the culture medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[16]
-
Measurement : Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value by plotting cell viability against compound concentration.[16]
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of lead compounds in a living organism.
-
Cell Implantation : Subcutaneously inject a suspension of human tumor cells (e.g., HCT-116, A2780) into the flank of immunocompromised mice (e.g., nude or SCID mice).[4][10]
-
Tumor Growth : Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment : Randomize the mice into treatment and control groups. Administer the test compound (e.g., orally or via intraperitoneal injection) and a vehicle control according to a predetermined dosing schedule and concentration (e.g., 25 mg/kg).[4]
-
Monitoring : Monitor tumor volume and the body weight of the mice regularly throughout the study.
-
Endpoint : At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis via Western blot).
-
Data Analysis : Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group to assess the in vivo efficacy of the compound.
Visualizing the Mechanism of Action
To better understand the biological context in which pyrazolo[1,5-a]pyridine compounds operate, the following diagrams illustrate a general experimental workflow and a key signaling pathway they modulate.
This guide provides a foundational understanding of the mechanism of action for pyrazolo[1,5-a]pyridine compounds. The versatility of this scaffold, combined with a deep understanding of its interactions with key kinase targets, will continue to drive the development of novel and effective therapeutic agents.
References
- 1. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Discovery of 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine derivatives as potent TRK inhibitors to overcome clinically acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Exploration of Novel Derivatives from Diethyl Pyrazolo[1,5-a]pyridine-2,3-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological applications of novel derivatives based on the Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate core. This scaffold represents a promising starting point for the development of new therapeutic agents, particularly in the fields of oncology and infectious diseases.
Introduction to the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine ring system is a privileged heterocyclic scaffold in medicinal chemistry, known to exhibit a wide range of biological activities.[1] Derivatives of this core have been reported as potent inhibitors of various protein kinases, making them attractive candidates for targeted cancer therapy.[2] Furthermore, they have shown promise as antitubercular agents and antagonists for various receptors.[3][4] The this compound core, with its reactive ester functionalities, offers a versatile platform for the synthesis of a diverse library of novel compounds with potentially enhanced biological activities.
Synthesis of the Core Structure and Its Analogues
The synthesis of the pyrazolo[1,5-a]pyridine core can be achieved through various synthetic routes, most commonly via the intermolecular [3+2] cycloaddition of N-iminopyridinium ylides with alkyne or alkene dipolarophiles.[1] A highly efficient, one-pot sonochemical synthetic strategy has been developed for the synthesis of polysubstituted pyrazolo[1,5-a]pyridines, including analogues of the this compound core.[1]
General Synthetic Scheme
A general representation of the synthesis of substituted diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylates is depicted below. The reaction involves the [3+2] cycloaddition of 1-amino-2-iminopyridine derivatives with dialkyl acetylenedicarboxylates.
Caption: General workflow for the synthesis of the core structure.
Characterization Data of Selected Analogues
The following table summarizes the characterization data for several synthesized analogues of this compound.
| Compound ID | R Group | Yield (%) | Melting Point (°C) | Spectroscopic Data Highlights | Reference |
| 5a | Phenyl | 92 | 220-221 | ¹H NMR (DMSO-d₆): signals for NH₂, CN, and two methyl esters. | [1] |
| 5c | 4-Methoxyphenyl | 90 | 195-196 | ¹H NMR (DMSO-d₆): signals for three OCH₃ groups, NH₂, and CN. | [1] |
| 5i | 4-Methoxyphenyl | - | - | Crystal data available (CCDC 1889193). | [1] |
| 4a | 2-Methyl-5-phenyl | 94 | 228-229 | ¹H NMR (DMSO-d₆): signals for methyl and ethyl ester groups. | [5] |
| 4g | 2,5-Diphenyl | 82 | 201-202 | ¹H NMR (DMSO-d₆): signals for aromatic protons and ethyl ester. | [6] |
| 4h | 2-Phenyl-5-p-tolyl | 87 | 273-274 | ¹H NMR (DMSO-d₆): signals for methyl on tolyl group and ethyl ester. | [6] |
| 4n | 2-Ethyl-5-p-tolyl | 91 | 220-221 | ¹H NMR (DMSO-d₆): signals for ethyl and methyl groups. | [5] |
| 4o | 2-Ethyl-5-(4-methoxyphenyl) | 84 | 198-199 | ¹H NMR (DMSO-d₆): signals for ethyl and methoxy groups. | [5][6] |
| 4p | 5-(4-Chlorophenyl)-2-ethyl | 93 | 238-239 | ¹H NMR (DMSO-d₆): signals for ethyl group and aromatic protons. | [5] |
Proposed Derivatization Strategies
The ester groups at the 2- and 3-positions of the pyrazolo[1,5-a]pyridine core are prime targets for chemical modification to generate novel derivatives. Two primary derivatization pathways are proposed here: hydrolysis to the dicarboxylic acid followed by amidation, and direct conversion to dihydrazides.
Pathway 1: Hydrolysis and Subsequent Amidation
This two-step pathway involves the initial hydrolysis of the diethyl ester to the corresponding dicarboxylic acid, which can then be coupled with various amines to produce a library of dicarboxamides.
Caption: Workflow for hydrolysis and amidation derivatization.
Pathway 2: Direct Conversion to Dihydrazides
A more direct approach involves the reaction of the diethyl ester with hydrazine hydrate to form the corresponding dihydrazide. This intermediate can then be further reacted to create a variety of heterocyclic systems.
Caption: Workflow for the synthesis of dihydrazide derivatives.
Detailed Experimental Protocols
Protocol for Hydrolysis of this compound
This protocol is adapted from established procedures for the hydrolysis of similar pyridine dicarboxylic esters.
-
Materials: this compound, Sodium Hydroxide (NaOH), Methanol (MeOH), Deionized Water, Concentrated Hydrochloric Acid (HCl).
-
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of methanol and a 10-30% aqueous solution of sodium hydroxide (excess).
-
Heat the reaction mixture to reflux with vigorous stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with concentrated HCl.
-
The resulting precipitate, pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.
-
Protocol for the Synthesis of Pyrazolo[1,5-a]pyridine-2,3-dicarboxamides
This protocol is based on standard peptide coupling reactions.
-
Materials: Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid, desired primary or secondary amine (2.2 equivalents), a coupling agent such as HATU (2.2 equivalents), a base such as DIPEA (4 equivalents), and a suitable solvent like DMF.
-
Procedure:
-
To a solution of pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid (1 equivalent) in anhydrous DMF, add the amine (2.2 equivalents) and DIPEA (4 equivalents).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the coupling agent (e.g., HATU, 2.2 equivalents) portion-wise and continue stirring at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired dicarboxamide.
-
Protocol for the Synthesis of Pyrazolo[1,5-a]pyridine-2,3-dihydrazide
-
Materials: this compound, Hydrazine hydrate (excess), Ethanol.
-
Procedure:
-
A solution of this compound (1 equivalent) in ethanol is treated with an excess of hydrazine hydrate (10-20 equivalents).
-
The reaction mixture is heated to reflux for 8-12 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the precipitated solid is filtered.
-
The solid product, pyrazolo[1,5-a]pyridine-2,3-dihydrazide, is washed with cold ethanol and dried.
-
Potential Biological Activities and Signaling Pathways
Derivatives of the pyrazolo[1,5-a]pyridine scaffold have demonstrated significant potential as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[2] For instance, certain pyrazolo[1,5-a]pyrimidine derivatives are known to target the PI3K/Akt/mTOR pathway, which is a key pathway in cell growth, proliferation, and survival.
Representative Signaling Pathway: PI3K/Akt/mTOR
The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, a potential target for novel pyrazolo[1,5-a]pyridine derivatives.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential points of inhibition.
The dicarboxamide and dihydrazide derivatives proposed in this guide, with their diverse functionalities, could be screened against a panel of kinases to identify novel inhibitors. Structure-activity relationship (SAR) studies on these new derivatives will be crucial in optimizing their potency and selectivity.
Conclusion and Future Directions
The this compound core is a versatile and promising scaffold for the development of novel bioactive compounds. The synthetic pathways outlined in this guide provide a strategic approach to generating a library of dicarboxamide and dihydrazide derivatives. Future research should focus on the synthesis and purification of these novel compounds, followed by comprehensive biological evaluation against relevant targets, such as a panel of protein kinases. Promising lead compounds can then be further optimized through SAR studies to enhance their therapeutic potential for the treatment of diseases like cancer and tuberculosis.
References
- 1. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of Diethyl Pyrazolo[1,5-a]pyridine-2,3-dicarboxylate
Introduction
Pyrazolo[1,5-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. This document outlines a detailed protocol for the synthesis of Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate, a key intermediate for the generation of a library of derivatives for further investigation. The described method is based on a catalyst-free [3+2] cycloaddition reaction, which offers high efficiency and good yields.
Experimental Protocol
This protocol describes the synthesis of this compound via the [3+2] cycloaddition of a 1-aminopyridinium ylide with diethyl acetylenedicarboxylate (DEAD).
Materials and Reagents:
-
1-Aminopyridinium iodide
-
Diethyl acetylenedicarboxylate (DEAD)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Instrumentation:
-
Round-bottom flasks
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates
-
UV lamp for TLC visualization
-
Glass column for chromatography
Procedure:
-
In situ generation of 1-aminopyridinium ylide:
-
To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-aminopyridinium iodide (10 mmol, 1.0 eq).
-
Add anhydrous acetonitrile (30 mL) to the flask.
-
To this suspension, add anhydrous potassium carbonate (12 mmol, 1.2 eq).
-
Stir the mixture vigorously at room temperature for 30 minutes to facilitate the in situ formation of the 1-aminopyridinium ylide.
-
-
Cycloaddition Reaction:
-
To the reaction mixture containing the ylide, add diethyl acetylenedicarboxylate (DEAD) (10 mmol, 1.0 eq) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Dissolve the crude product in dichloromethane (50 mL) and transfer it to a separatory funnel.
-
Wash the organic layer with brine solution (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.
-
Data Presentation
| Parameter | Value |
| Reactants | 1-Aminopyridinium iodide, Diethyl acetylenedicarboxylate |
| Stoichiometry | 1:1 molar ratio |
| Solvent | Acetonitrile |
| Reaction Temperature | Reflux (approx. 82°C) |
| Reaction Time | 3 hours |
| Purification Method | Silica Gel Column Chromatography |
| Expected Yield | Good to Excellent |
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Signaling Pathway (Illustrative)
While this is a chemical synthesis protocol and not a biological signaling pathway, a logical relationship diagram can illustrate the reaction mechanism.
Caption: Proposed mechanistic pathway for the formation of the target compound.
In-depth NMR Spectroscopic Analysis of Diethyl Pyrazolo[1,5-a]pyridine-2,3-dicarboxylate
Application Note
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed spectroscopic characterization of Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. A comprehensive analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra is presented, offering a foundational dataset for its unambiguous identification and the quality control of its synthesis. The experimental protocols for NMR data acquisition are also detailed to ensure reproducibility.
Predicted ¹H and ¹³C NMR Data
The chemical structure and numbering of this compound are shown below. The predicted NMR data is based on the analysis of similar heterocyclic systems.
Caption: Molecular structure of this compound.
¹H NMR Data (Predicted)
The following table summarizes the predicted proton NMR chemical shifts (δ), multiplicities, coupling constants (J), and assignments for the title compound.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 8.5 - 8.8 | d | ~7.0 |
| H-5 | 7.0 - 7.3 | t | ~7.0 |
| H-6 | 7.5 - 7.8 | t | ~7.0 |
| H-7 | 8.0 - 8.3 | d | ~9.0 |
| -OCH₂- (C2) | 4.3 - 4.5 | q | ~7.1 |
| -OCH₂- (C3) | 4.3 - 4.5 | q | ~7.1 |
| -CH₃ (C2) | 1.3 - 1.5 | t | ~7.1 |
| -CH₃ (C3) | 1.3 - 1.5 | t | ~7.1 |
¹³C NMR Data (Predicted)
The predicted carbon NMR chemical shifts for this compound are presented below.
| Carbon Assignment | Predicted δ (ppm) |
| C2 | 145 - 148 |
| C3 | 110 - 113 |
| C3a | 140 - 143 |
| C4 | 128 - 131 |
| C5 | 115 - 118 |
| C6 | 125 - 128 |
| C7 | 120 - 123 |
| C=O (C2) | 163 - 166 |
| C=O (C3) | 160 - 163 |
| -OCH₂- (C2) | 61 - 63 |
| -OCH₂- (C3) | 61 - 63 |
| -CH₃ (C2) | 14 - 16 |
| -CH₃ (C3) | 14 - 16 |
Experimental Protocols
The following protocols are recommended for the acquisition of high-quality NMR data for this compound.
Sample Preparation
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
Caption: Workflow for NMR sample preparation.
NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: A range covering from -2 to 12 ppm is typically sufficient.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: A range covering from 0 to 200 ppm.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Reference the chemical shifts to the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Caption: Workflow for NMR data acquisition and analysis.
Data Interpretation and Structural Verification
The interpretation of the obtained ¹H and ¹³C NMR spectra should be performed in conjunction with two-dimensional (2D) NMR experiments, such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), to unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular structure. The presented predicted data serves as a guide for these assignments. The integration of the proton signals should correspond to the number of protons in each environment, and the coupling patterns will reveal the neighboring protons.
Disclaimer: The NMR data presented in this document is predicted and intended for illustrative purposes. Actual experimental values may vary depending on the solvent, concentration, temperature, and instrument used. It is highly recommended to acquire experimental data for the specific sample of interest for accurate characterization.
Application Notes and Protocols for the Purification of Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to its structural similarity to purine scaffolds. Effective purification of this compound is crucial for accurate biological evaluation and further synthetic modifications. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, a standard and widely used technique for the separation of organic compounds. The following protocols are based on established methodologies for the purification of structurally related pyrazolopyridine and pyridine dicarboxylate derivatives.
Data Presentation: Typical Chromatographic Conditions
The selection of an appropriate solvent system (mobile phase) is critical for achieving good separation. The optimal conditions should be determined by thin-layer chromatography (TLC) prior to performing column chromatography. The table below summarizes typical conditions reported for related compounds, which can serve as a starting point for optimization.
| Parameter | Value / Description | Notes | Citation |
| Stationary Phase | Silica Gel (60-120 mesh or 200-300 mesh) | The choice of mesh size depends on the scale of the purification and the required resolution. Finer mesh sizes (e.g., 200-300) are often used for flash column chromatography to improve separation speed and efficiency. | [1][2][3] |
| Mobile Phase (Eluent) | Gradients of Ethyl Acetate in Hexanes or Diethyl Ether in Hexanes | A common starting point is a low polarity mixture (e.g., 5-10% Ethyl Acetate in Hexanes) with a gradual increase in polarity. Chloroform has also been reported as an eluent for similar compounds. | [4][5] |
| Thin-Layer Chromatography (TLC) | Silica gel 60 F254 aluminum sheets | Used to monitor reaction progress and identify fractions containing the desired product. | [1] |
| Visualization | UV light (254 nm) | Most pyrazolopyridine derivatives are UV active. Staining with a potassium permanganate solution can also be used. | [1][3] |
| Typical Rf Value | 0.3 - 0.5 | The ideal Rf value for the target compound in the chosen TLC solvent system for good separation on a column. | [5] |
Experimental Protocols
This section outlines the detailed methodology for the purification of this compound.
Preparation of the Crude Sample
-
Following the synthesis of this compound, the reaction mixture is typically concentrated under reduced pressure to remove the reaction solvent.
-
If necessary, an aqueous work-up (e.g., extraction with an organic solvent like ethyl acetate or chloroform, followed by washing with brine and drying over anhydrous sodium sulfate) should be performed to remove inorganic salts and other water-soluble impurities.[4]
-
The crude residue is then dried in vacuo to obtain a solid or oil.
-
For loading onto the column, the crude material can be dissolved in a minimal amount of the initial chromatography solvent or a stronger solvent like dichloromethane. Alternatively, for less soluble compounds, dry loading is recommended. To do this, adsorb the crude product onto a small amount of silica gel by dissolving the compound in a suitable solvent, adding the silica gel, and then evaporating the solvent completely.
Column Preparation (Slurry Packing Method)
-
Select a glass column of an appropriate size based on the amount of crude material to be purified (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand (approximately 1 cm).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Allow the silica gel to settle, and then add another layer of sand (approximately 1 cm) on top of the packed silica.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Ensure the column does not run dry at any point.
Sample Loading and Elution
-
Wet Loading: Carefully add the dissolved crude sample to the top of the column using a pipette.
-
Dry Loading: Carefully add the silica gel with the adsorbed crude product to the top of the column.
-
Gently open the stopcock and allow the sample to enter the silica gel bed.
-
Add a small amount of the initial eluent to rinse the sides of the column and allow it to enter the silica gel.
-
Carefully fill the column with the eluent.
-
Begin the elution process by allowing the solvent to flow through the column. The flow rate can be controlled by applying positive pressure (flash chromatography).
-
Collect fractions in test tubes or other suitable containers.
Fraction Analysis and Product Isolation
-
Monitor the separation by collecting small aliquots from the fractions and spotting them on a TLC plate.
-
Develop the TLC plate using the same solvent system as the column elution.
-
Visualize the spots under UV light to identify the fractions containing the purified this compound.
-
Combine the pure fractions.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
-
Determine the yield and characterize the purified compound using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the purification process of this compound by column chromatography.
Caption: Workflow for the purification of this compound.
Logical Relationship of Key Parameters
The following diagram illustrates the relationship between the key parameters for successful column chromatography.
Caption: Key parameter relationships in column chromatography.
References
Application Notes and Protocols for the Recrystallization of Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the recrystallization of Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate, a key purification technique for ensuring the high purity of this compound for research and development applications.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Achieving high purity of this compound is critical for obtaining reliable biological data and for the synthesis of downstream products. Recrystallization is a robust and widely used method for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature.
Solvent Selection: A Critical First Step
The choice of solvent is the most critical parameter for a successful recrystallization. The ideal solvent should:
-
Completely dissolve the crude this compound at its boiling point.
-
Result in poor solubility of the compound at low temperatures (e.g., 0-4 °C) to maximize recovery.
-
Either dissolve impurities completely at all temperatures or not at all, allowing for their removal by filtration.
-
Be chemically inert with respect to the compound.
-
Be sufficiently volatile to be easily removed from the purified crystals.
Given the structure of this compound, which contains both polar (esters, nitrogen heterocycle) and non-polar (aromatic rings) functionalities, a solvent of intermediate polarity or a mixed solvent system is often a good starting point.
Screening for an Appropriate Solvent System:
A systematic approach to solvent selection is recommended. This involves testing the solubility of a small amount of the crude material in various solvents at room temperature and upon heating.
Table 1: Illustrative Solvent Screening Data for Recrystallization
| Solvent System | Solubility at Room Temp. (20-25°C) | Solubility at Boiling Point | Crystal Formation upon Cooling |
| Ethanol | Sparingly Soluble | Soluble | Good |
| Isopropanol | Sparingly Soluble | Soluble | Good |
| Ethyl Acetate | Soluble | Very Soluble | Poor |
| Heptane | Insoluble | Sparingly Soluble | Poor |
| Toluene | Sparingly Soluble | Soluble | Moderate |
| Ethanol/Water (9:1) | Sparingly Soluble | Soluble | Excellent |
| Ethyl Acetate/Heptane (1:2) | Sparingly Soluble | Soluble | Good |
Note: This data is illustrative and should be confirmed experimentally for each batch of crude material.
Based on preliminary screening, ethanol or an ethanol/water mixture often proves to be a suitable solvent system for compounds with similar functionalities.
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent and specific volumes should be optimized based on the results of the solvent screening. The following protocol uses ethanol as an example.
Materials and Equipment:
-
Crude this compound
-
Recrystallization solvent (e.g., 95% Ethanol)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water/oil bath
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass rod
Procedure:
-
Dissolution:
-
Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask of an appropriate size.
-
Add a small volume of the chosen solvent (e.g., 5 mL of 95% ethanol) to the flask.
-
Gently heat the mixture to the boiling point of the solvent using a heating mantle or hot plate while stirring or swirling.
-
Add the solvent in small portions until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, remove the flask from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal (approximately 1-2% of the solute weight) to the solution.
-
Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.
-
-
Hot Filtration (if charcoal was used or insoluble impurities are present):
-
If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Preheat a second Erlenmeyer flask and a funnel with fluted filter paper.
-
Quickly pour the hot solution through the fluted filter paper into the preheated flask. This step should be done rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask containing the hot, clear solution with a watch glass or loosely with a stopper.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Collection of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and flask.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Continue to draw air through the funnel for several minutes to help dry the crystals.
-
-
Drying:
-
Carefully transfer the crystals from the filter paper to a watch glass or a drying dish.
-
Dry the crystals in a vacuum oven at a temperature well below the melting point of the compound until a constant weight is achieved.
-
Troubleshooting
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or an inappropriate solvent. Try using a larger volume of solvent or a different solvent system.
-
No Crystal Formation: If crystals do not form upon cooling, the solution may be too dilute. Try evaporating some of the solvent and cooling again. Scratching the inside of the flask with a glass rod can also induce crystallization.
-
Low Recovery: This can be caused by using too much solvent, not cooling the solution sufficiently, or washing the crystals with solvent that is not ice-cold.
Visualization of the Recrystallization Workflow
The following diagram illustrates the key steps in the recrystallization process.
Caption: Workflow for the recrystallization of this compound.
Application Notes and Protocols for the Synthesis of Antitubercular Agents from Diethyl Pyrazolo[1,5-a]pyridine-2,3-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, necessitating the development of novel therapeutic agents to combat drug-resistant strains. The pyrazolo[1,5-a]pyridine scaffold has emerged as a promising pharmacophore in the discovery of new antitubercular drugs. Derivatives of this heterocyclic system have demonstrated potent activity against both drug-susceptible and drug-resistant strains of Mtb.[1][2][3][4] This document provides detailed application notes and protocols for the synthesis and evaluation of antitubercular agents derived from Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate. The primary synthetic strategy involves the selective hydrolysis of the diethyl ester followed by amidation to generate a library of pyrazolo[1,5-a]pyridine-2,3-dicarboxamides.
Data Presentation
The following table summarizes the in vitro antitubercular activity of a series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives against Mycobacterium tuberculosis H37Rv, providing a benchmark for newly synthesized compounds.
| Compound ID | Structure | MIC (µg/mL)[1][2] | Cytotoxicity (CC50 in Vero cells, µg/mL)[2] |
| 5k | 2,5-dimethyl-N-(4-(trifluoromethoxy)benzyl)pyrazolo[1,5-a]pyridine-3-carboxamide | 0.006 | >30 |
| 6a | 2-methyl-5-methoxy-N-((2'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methyl)pyrazolo[1,5-a]pyridine-3-carboxamide | 0.013 | >50 |
| 6b | N-((4'-fluoro-[1,1'-biphenyl]-4-yl)methyl)-2-methyl-5-methoxypyrazolo[1,5-a]pyridine-3-carboxamide | 0.007 | >50 |
| 6j | 2-methyl-5-methoxy-N-((6-(4-(trifluoromethoxy)phenyl)pyridin-3-yl)methyl)pyrazolo[1,5-a]pyridine-3-carboxamide | <0.002 | >50 |
| 7 | Hybrid of pyrazolo[1,5-a]pyridine-3-carboxamide and 1,2,3-triazole | 0.006 | Not Reported |
| Isoniazid | Standard Drug | 0.03-0.06 | - |
| Rifampicin | Standard Drug | 0.06-0.125 | - |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the starting material, this compound, via a 1,3-dipolar cycloaddition reaction.
Materials:
-
Substituted pyridine
-
O-(Mesitylenesulfonyl)hydroxylamine (MSH) or O-(2,4-dinitrophenyl)hydroxylamine (DNPH)
-
Diethyl acetylenedicarboxylate (DEAD)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
N-Amination of Pyridine: To a solution of the substituted pyridine (1.0 eq) in anhydrous DCM, add MSH or DNPH (1.1 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Wash the reaction mixture with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the N-aminopyridinium salt.
-
1,3-Dipolar Cycloaddition: Dissolve the crude N-aminopyridinium salt in a suitable solvent such as DCM or acetonitrile.
-
Add diethyl acetylenedicarboxylate (DEAD) (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 12-24 hours.
-
Monitor the reaction progress by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.
Protocol 2: Synthesis of Pyrazolo[1,5-a]pyridine-2-carboxylic acid-3-carboxamides
This protocol outlines the selective hydrolysis of the diethyl ester to the monoacid, followed by amidation to produce the target carboxamides.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) and Water
-
Hydrochloric acid (HCl), 1N
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or HBTU/HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Desired primary or secondary amine
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Selective Monohydrolysis: Dissolve this compound (1.0 eq) in a mixture of THF and water.
-
Add LiOH or NaOH (1.0-1.2 eq) and stir the mixture at room temperature for 8-16 hours, monitoring the reaction by TLC to ensure selective hydrolysis of one ester group.
-
After the reaction is complete, acidify the mixture with 1N HCl to pH 3-4.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude pyrazolo[1,5-a]pyridine-2(or 3)-carboxylic acid.
-
Amidation: To a solution of the crude carboxylic acid (1.0 eq) in anhydrous DMF, add BOP or another suitable coupling agent (1.2 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired amine (1.1 eq) and continue stirring at room temperature for 12-24 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the final pyrazolo[1,5-a]pyridine-2-carboxylic acid-3-carboxamide derivative.
Protocol 3: In Vitro Antitubercular Activity Screening (Microplate Alamar Blue Assay - MABA)
This protocol details the procedure for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against Mycobacterium tuberculosis H37Rv.
Materials:
-
Synthesized compounds
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80
-
Alamar Blue reagent
-
96-well microplates
-
Isoniazid and Rifampicin as standard drugs
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
Dispense 100 µL of sterile Middlebrook 7H9 broth into all wells of a 96-well microplate.
-
Add 100 µL of the test compound stock solution to the first well of each row and perform serial twofold dilutions across the plate.
-
Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture and adjust the turbidity to a McFarland standard of 1.0, then dilute 1:20 in 7H9 broth.
-
Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL.
-
Include a drug-free control (bacteria only) and a sterile control (broth only).
-
Seal the plates and incubate at 37 °C for 5-7 days.
-
After incubation, add 30 µL of Alamar Blue solution to each well and re-incubate for 24 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Visualization
Logical Relationships and Workflows
Caption: Synthetic workflow for antitubercular agents.
Signaling Pathways
Caption: Proposed mechanism of action via QcrB inhibition.
References
- 1. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pyrazolo[1,5-a]pyridine-Based Protein Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of protein kinase inhibitors centered around the pyrazolo[1,5-a]pyridine scaffold. This privileged heterocyclic system is a cornerstone in medicinal chemistry, offering a versatile platform for the development of potent and selective inhibitors of various protein kinases, which are critical regulators of cellular signaling and are often dysregulated in diseases like cancer.[1][2][3]
Introduction to Pyrazolo[1,5-a]pyridines as Kinase Inhibitors
The pyrazolo[1,5-a]pyridine core is a fused bicyclic heteroaromatic system that serves as a valuable pharmacophore in drug discovery.[4] Its rigid structure and ability to be functionalized at multiple positions allow for the fine-tuning of inhibitory activity and selectivity against a wide range of protein kinases, including Tropomyosin receptor kinases (Trk), Phosphoinositide 3-kinases (PI3K), Cyclin-dependent kinases (CDK), and Anaplastic Lymphoma Kinase (ALK).[5][6][7][8] Many pyrazolo[1,5-a]pyridine derivatives act as ATP-competitive inhibitors by interacting with the hinge region of the kinase ATP-binding site.[9][10]
General Synthetic Strategies
The construction of the pyrazolo[1,5-a]pyridine ring system is most commonly achieved through the cyclocondensation of 3-aminopyrazole derivatives with 1,3-bielectrophilic partners.[1][4] Several synthetic methodologies have been developed to efficiently access this scaffold, including classical condensation reactions, multi-component reactions, and microwave-assisted synthesis.[1][9][11]
A prevalent approach involves the reaction of a substituted 3-aminopyrazole with a β-dicarbonyl compound or its synthetic equivalent to form the fused pyrimidine ring.[1] Palladium-catalyzed cross-coupling reactions and click chemistry have also been employed to introduce diverse functional groups, thereby expanding the chemical space and biological activity of these compounds.[9]
Signaling Pathways Targeted by Pyrazolo[1,5-a]pyridine Inhibitors
Pyrazolo[1,5-a]pyridine-based inhibitors have been developed to target key signaling pathways implicated in cancer and other diseases.
Caption: Key signaling pathways targeted by pyrazolo[1,5-a]pyridine inhibitors.
Experimental Protocols
The following protocols are generalized procedures based on common synthetic routes reported in the literature.[1][12][13] Researchers should adapt these methods based on the specific reactivity of their chosen substrates and desired final products.
Protocol 1: Two-Step Synthesis of 7-Substituted 2-Methylpyrazolo[1,5-a]pyrimidines
This protocol involves the initial synthesis of a β-enaminone intermediate, followed by cyclocondensation with a 3-aminopyrazole.[1]
Step 1: Synthesis of β-enaminones
-
React a suitable methyl ketone (1.0 mmol) with an excess of N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol).
-
The reaction can be performed under solvent-free conditions with microwave irradiation at 160 °C for 15 minutes.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the excess DMF-DMA under reduced pressure to yield the crude β-enaminone, which can often be used in the next step without further purification.
Step 2: Cyclocondensation
-
Dissolve the synthesized β-enaminone (1.0 mmol) and 3-methyl-1H-pyrazol-5-amine (1.0 mmol) in a suitable solvent such as ethanol or acetic acid.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the final 7-substituted 2-methylpyrazolo[1,5-a]pyrimidine.
Protocol 2: One-Pot Synthesis of 3-Halo-Pyrazolo[1,5-a]pyrimidines
This method facilitates the direct introduction of a halogen atom at the 3-position of the pyrazolo[1,5-a]pyrimidine core.[1]
-
Combine an aminopyrazole (1.0 mmol), an enaminone or chalcone (1.0 mmol), and a sodium halide (e.g., NaCl, NaBr, NaI) (1.2 mmol) in a suitable solvent like dimethylformamide (DMF).
-
Add an oxidizing agent, such as potassium persulfate (K₂S₂O₈), to the mixture.
-
Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 3-halo-pyrazolo[1,5-a]pyrimidine.
General Experimental Workflow for Kinase Inhibitor Evaluation
The following diagram outlines a typical workflow for the biological evaluation of newly synthesized pyrazolo[1,5-a]pyridine derivatives as protein kinase inhibitors.
Caption: A generalized experimental workflow for the evaluation of kinase inhibitors.
Data Presentation: Inhibitory Activities of Pyrazolo[1,5-a]pyridine Derivatives
The following tables summarize the in vitro inhibitory activities of selected pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine derivatives against various protein kinases.
Table 1: Inhibition of PI3K Isoforms by 2-Methylpyrazolo[1,5-a]pyrimidine Derivatives [6]
| Compound | PI3Kδ IC50 (µM) | PI3Kα IC50 (µM) | α/δ Selectivity |
| 6 | 45 | >60 | >1.3 |
| 7 | 1.06 | 1.06 | 1 |
| 13 | 0.5 | 15 | 30 |
Table 2: Inhibition of PI3Kδ by 5-(Indol-4-yl)pyrazolo[1,5-a]pyrimidine Derivatives [6]
| Compound | Linker | R¹ | PI3Kδ IC50 (nM) |
| 25 | -(CH₂)₂- | Furan-2-yl | 125 |
| 26 | -(CH₂)₂- | Thiophen-2-yl | 106 |
| 28 | -(CH₂)₂- | Morpholin-4-yl | 89 |
| 54 (CPL302253) | -(CH₂)₂- | Indol-4-yl | 2.8 |
Table 3: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives Against TrkA [5]
| Compound | Modification | TrkA IC50 (nM) |
| 8 | Picolinamide at C3 | 1.7 |
| 9 | Picolinamide at C3 | 1.7 |
| 23 (Macrocycle) | Macrocyclic amide | 0.1 (KM12 cell) |
| 24 (Macrocycle) | Macrocyclic amide | 0.2 (KM12 cell) |
Table 4: Inhibitory Activity of a Pyrazolo[3,4-b]pyridine Derivative Against ALK [8]
| Compound | Kinase | IC50 (nM) |
| 10g | ALK-wt | <0.5 |
| ALK-L1196M | <0.5 | |
| ROS1 | <0.5 |
Conclusion
The pyrazolo[1,5-a]pyridine scaffold remains a highly attractive starting point for the design and synthesis of novel protein kinase inhibitors. The synthetic versatility of this heterocyclic system, coupled with a deep understanding of its structure-activity relationships, provides a robust platform for the development of next-generation targeted therapies. The protocols and data presented herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. Future efforts may focus on optimizing synthetic routes for improved efficiency and exploring novel substitutions to enhance potency, selectivity, and pharmacokinetic properties.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cycloaddition Synthesis of Pyrazolo[1,5-a]pyridines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Pyrazolo[1,5-a]pyridines are a significant class of nitrogen-containing heterocyclic compounds that form the core scaffold of many therapeutic agents. These compounds exhibit a wide range of pharmacological activities, including their use as antiplatelet agents, melatonin receptor agonists, and antipsychotics, making them valuable targets in drug discovery and development. The synthesis of the pyrazolo[1,5-a]pyridine core is most commonly achieved through intermolecular [3+2] cycloaddition reactions. This document provides detailed experimental protocols for various cycloaddition strategies, a summary of reaction data, and a visual representation of the general experimental workflow.
Experimental Protocols
Several effective methods for the cycloaddition synthesis of pyrazolo[1,5-a]pyridines have been developed. The following protocols are based on established literature procedures and offer different approaches, including catalyst-free and metal-free conditions.
Protocol 1: Catalyst-Free Sonochemical [3+2] Cycloaddition
This protocol describes a highly efficient, one-pot sonochemical synthesis of polysubstituted pyrazolo[1,5-a]pyridines from 1-amino-2-iminopyridine derivatives and acetylene derivatives.[1][2]
Materials:
-
1-amino-2-iminopyridine derivatives (e.g., prepared from the reaction of arylethylidenemalononitriles with DMF-DMA followed by hydrazine hydrate)[2]
-
Acetylene derivatives (e.g., dimethyl acetylenedicarboxylate, ethyl propiolate)
-
Acetonitrile (ACN)
-
Ethanol (for washing)
-
Ultrasonic bath
Procedure:
-
In a suitable reaction vessel, combine an equimolar mixture of the 1-amino-2-iminopyridine derivative (10 mmol) and the appropriate acetylene derivative (10 mmol).
-
Add acetonitrile (30 mL) to the mixture.
-
Place the reaction vessel in an ultrasonic bath and sonicate for 20 minutes at 85 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that forms is collected by filtration.
-
Wash the filtered solid with ethanol.
-
Dry the product and recrystallize from an appropriate solvent to yield the pure pyrazolo[1,5-a]pyridine derivative.[1][2]
Protocol 2: Metal-Free Oxidative [3+2] Cycloaddition at Room Temperature
This method outlines the synthesis of functionalized pyrazolo[1,5-a]pyridines via an oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins under an oxygen atmosphere.[3][4]
Materials:
-
N-aminopyridines
-
α,β-unsaturated carbonyl compounds or electron-withdrawing olefins
-
N-methylpyrrolidone (NMP)
-
Oxygen supply (balloon or direct line)
Procedure:
-
To a round-bottom flask, add the N-aminopyridine and the α,β-unsaturated carbonyl compound or electron-withdrawing olefin.
-
Add N-methylpyrrolidone (NMP) as the solvent.
-
Purge the flask with oxygen and maintain an oxygen atmosphere (e.g., using an oxygen balloon).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, the reaction mixture can be worked up by standard aqueous extraction procedures.
-
The crude product is then purified by column chromatography to afford the functionalized pyrazolo[1,5-a]pyridine.[3]
Protocol 3: Acetic Acid and O₂-Promoted Cross-dehydrogenative Coupling
This protocol describes the synthesis of pyrazolo[1,5-a]pyridines through a cross-dehydrogenative coupling reaction between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds.[5]
Materials:
-
N-amino-2-imino-pyridines (3 mmol)
-
1,3-dicarbonyl compounds (e.g., ethyl acetoacetate, acetylacetone) (3 mmol)
-
Ethanol (10 mL)
-
Acetic acid (6 equivalents)
-
Oxygen atmosphere (1 atm)
Procedure:
-
Prepare a solution of the N-amino-2-imino-pyridine (3 mmol) and the 1,3-dicarbonyl compound (3 mmol) in ethanol (10 mL).
-
Add acetic acid (6 equivalents) to the solution.
-
Stir the reaction mixture at 130 °C under an oxygen atmosphere (1 atm) for 18 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture.
-
The product can be isolated and purified by recrystallization from a suitable solvent (e.g., ethanol) to give the pure pyrazolo[1,5-a]pyridine.[5]
Data Presentation
The following table summarizes the reported yields for the synthesis of various pyrazolo[1,5-a]pyridine derivatives using different cycloaddition methods.
| Entry | Cycloaddition Method | Reactant 1 | Reactant 2 | Conditions | Yield (%) | Reference |
| 1 | Sonochemical [3+2] Cycloaddition | 1-amino-2-iminopyridine derivative | Dimethyl acetylenedicarboxylate | Acetonitrile, 85 °C, 20 min (sonication) | Very good to excellent | [1][2] |
| 2 | Oxidative [3+2] Cycloaddition | N-aminopyridine | α,β-unsaturated carbonyl compound | NMP, O₂, Room Temperature | Up to 95 | [3] |
| 3 | Cross-dehydrogenative Coupling | 7-Amino-5-(4-chlorophenyl)-6-cyano-2-methyl-N-amino-2-iminopyridine | Ethyl acetoacetate | Ethanol, Acetic Acid, O₂, 130 °C, 18 h | 90 | [5] |
| 4 | Cross-dehydrogenative Coupling | 7-Amino-6-cyano-2-ethyl-5-(4-methoxyphenyl)-N-amino-2-iminopyridine | Methyl propionylacetate | Ethanol, Acetic Acid, O₂, 130 °C, 18 h | 84 | [5] |
| 5 | Direct [3+2] Cycloaddition | N-aminopyridinium ylide | Ynal | - | Wide scope | [6] |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the general experimental workflow for the cycloaddition synthesis of pyrazolo[1,5-a]pyridines and the proposed mechanistic pathway.
Caption: General experimental workflow for the synthesis of pyrazolo[1,5-a]pyridines.
Caption: Proposed mechanistic pathway for the [3+2] cycloaddition synthesis.
References
- 1. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature [organic-chemistry.org]
- 4. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Cross-Dehydrogenative Coupling of Pyrazolo[1,5-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of functionalized pyrazolo[1,5-a]pyridines via cross-dehydrogenative coupling (CDC) reactions. The pyrazolo[1,5-a]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry and materials science. Cross-dehydrogenative coupling offers an efficient and atom-economical approach for C-H functionalization, avoiding the need for pre-functionalized starting materials.
Palladium-Catalyzed Homocoupling of Pyrazolo[1,5-a]pyridines
This protocol outlines the synthesis of 3,3'-bipyrazolo[1,5-a]pyridine derivatives through a direct palladium-catalyzed cross-dehydrogenative homocoupling of pyrazolo[1,5-a]pyridine precursors. This method demonstrates good functional group tolerance and provides high yields.[1][2]
Experimental Workflow
Caption: Workflow for Palladium-Catalyzed Homocoupling.
Quantitative Data Summary
| Entry | Pyrazolo[1,5-a]pyridine Substrate | Product | Yield (%)[1][2] |
| 1 | Pyrazolo[1,5-a]pyridine | 3,3'-Bipyrazolo[1,5-a]pyridine | 75 |
| 2 | 2-Methylpyrazolo[1,5-a]pyridine | 2,2'-Dimethyl-3,3'-bipyrazolo[1,5-a]pyridine | 82 |
| 3 | 2-Phenylpyrazolo[1,5-a]pyridine | 2,2'-Diphenyl-3,3'-bipyrazolo[1,5-a]pyridine | 94 |
| 4 | 7-Phenylpyrazolo[1,5-a]pyridine | 7,7'-Diphenyl-3,3'-bipyrazolo[1,5-a]pyridine | 62 |
| 5 | 7-(p-Tolyl)pyrazolo[1,5-a]pyridine | 7,7'-Di(p-tolyl)-3,3'-bipyrazolo[1,5-a]pyridine | 55 |
Detailed Experimental Protocol
Materials:
-
Pyrazolo[1,5-a]pyridine derivative (0.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Silver(I) carbonate (Ag₂CO₃, 1.0 equiv)
-
Potassium carbonate (K₂CO₃, 1.0 equiv)
-
1,2-Dichloroethane (DCE), 2.0 mL
Procedure:
-
To a sealed tube, add the pyrazolo[1,5-a]pyridine derivative (0.5 mmol, 1.0 equiv), palladium(II) acetate (5.6 mg, 0.025 mmol, 5 mol%), silver(I) carbonate (138 mg, 0.5 mmol, 1.0 equiv), and potassium carbonate (69 mg, 0.5 mmol, 1.0 equiv).
-
Add 1,2-dichloroethane (2.0 mL) to the tube.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite, washing with dichloromethane (CH₂Cl₂).
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a mixture of hexanes and ethyl acetate) to afford the desired 3,3'-bipyrazolo[1,5-a]pyridine product.
Catalyst-Free Cross-Dehydrogenative Coupling of N-Amino-2-iminopyridines with 1,3-Dicarbonyl Compounds
This section details a metal-free approach for the synthesis of substituted pyrazolo[1,5-a]pyridines. The reaction proceeds via an acetic acid and molecular oxygen-promoted cross-dehydrogenative coupling of N-amino-2-iminopyridines with β-ketoesters or β-diketones.[3][4][5]
Reaction Signaling Pathway
Caption: Acetic Acid and O₂ Promoted CDC Reaction Pathway.
Quantitative Data Summary
| Entry | N-Amino-2-iminopyridine | 1,3-Dicarbonyl Compound | Product | Yield (%)[4][5] |
| 1 | 1-Amino-2-imino-5-phenyl-pyridine-6-carbonitrile | Ethyl acetoacetate | 7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester | 94 |
| 2 | 1-Amino-2-imino-5-(4-chlorophenyl)-pyridine-6-carbonitrile | Ethyl acetoacetate | 7-Amino-5-(4-chlorophenyl)-6-cyano-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester | 90 |
| 3 | 1-Amino-2-imino-5-(4-bromophenyl)-pyridine-6-carbonitrile | Ethyl benzoylacetate | 7-Amino-5-(4-bromophenyl)-6-cyano-2-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester | 77 |
| 4 | 1-Amino-2-imino-5-phenyl-pyridine-6-carbonitrile | Acetylacetone | 3-Acetyl-7-amino-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-6-carbonitrile | 81 |
Detailed Experimental Protocol
Materials:
-
N-amino-2-iminopyridine derivative (3 mmol)
-
1,3-Dicarbonyl compound (3 mmol)
-
Acetic acid (6 equiv)
-
Ethanol (10 mL)
-
Oxygen atmosphere (1 atm)
Procedure:
-
Prepare separate solutions of the 1-amino-2-imino-pyridine derivative (3 mmol) and the 1,3-dicarbonyl compound (3 mmol) in ethanol (5 mL each).
-
In a reaction vessel, combine the two solutions.
-
Add acetic acid (1.08 g, 18 mmol, 6 equiv) to the mixture.
-
Stir the resulting solution under an O₂ atmosphere (1 atm, balloon).
-
Heat the reaction mixture to 130 °C and maintain for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and dioxane) to yield the pure pyrazolo[1,5-a]pyridine derivative.[5]
These protocols provide robust and versatile methods for the synthesis of a variety of substituted pyrazolo[1,5-a]pyridines, which are valuable scaffolds in drug discovery and materials science. The choice between the palladium-catalyzed or the catalyst-free method will depend on the desired substitution pattern and the available starting materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Mechanistic Investigation of Bipyrazolo[1,5- a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5- a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Diethyl Pyrazolo[1,5-a]pyridine-2,3-dicarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most widely employed and effective method is the [3+2] cycloaddition reaction between an N-aminopyridinium salt and diethyl acetylenedicarboxylate (DEAD). This reaction, a type of 1,3-dipolar cycloaddition, offers a direct and generally high-yielding route to the desired pyrazolo[1,5-a]pyridine core. The N-aminopyridinium ylide, generated in situ from the corresponding N-aminopyridinium salt by the action of a base, acts as the 1,3-dipole.
Q2: I am getting a low yield of the desired product. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors. Please refer to the troubleshooting guide below for a detailed breakdown of potential issues and their solutions. Common culprits include incomplete ylide formation, side reactions of the starting materials or product, and suboptimal reaction conditions.
Q3: What are the common side products in this synthesis, and how can I minimize their formation?
A3: A common side product is the dimer of the N-aminopyridinium ylide. This can occur if the concentration of the ylide is too high or if the dipolarophile (diethyl acetylenedicarboxylate) is not reactive enough or is added too slowly. To minimize this, ensure slow addition of the base to the reaction mixture to keep the instantaneous concentration of the ylide low, and ensure the diethyl acetylenedicarboxylate is present to react with the ylide as it is formed. Another potential issue is the formation of Michael addition products.
Q4: What is the best method for purifying the final product?
A4: The purification of this compound is typically achieved through column chromatography on silica gel. A solvent system of ethyl acetate and hexane is commonly used as the eluent. The exact ratio will depend on the specific impurities present and should be determined by thin-layer chromatography (TLC) analysis. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, can be employed for further purification to obtain a highly pure product.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inefficient Ylide Generation: The base may not be strong enough to deprotonate the N-aminopyridinium salt effectively. | - Use a stronger base such as potassium carbonate or triethylamine. - Ensure the base is fresh and anhydrous. |
| Decomposition of Ylide: The generated N-aminopyridinium ylide can be unstable and may decompose before reacting. | - Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to increase the stability of the ylide. - Add the base slowly to the mixture of the N-aminopyridinium salt and diethyl acetylenedicarboxylate to ensure the ylide reacts as it is formed. | |
| Poor Quality of Reagents: The N-aminopyridinium salt or diethyl acetylenedicarboxylate may be impure or degraded. | - Use freshly prepared or purified N-aminopyridinium salt. - Ensure the diethyl acetylenedicarboxylate is of high purity and has been stored properly. | |
| Formation of a Major Side Product | Ylide Dimerization: High concentration of the ylide can lead to self-condensation. | - Add the base dropwise to the reaction mixture over an extended period. - Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Michael Addition: The base may catalyze the addition of other nucleophiles present in the reaction mixture to the diethyl acetylenedicarboxylate. | - Use a non-nucleophilic base if possible. - Carefully control the stoichiometry of the reactants. | |
| Difficulty in Product Isolation/Purification | Oily Product: The product may not crystallize easily. | - After column chromatography, try co-evaporation with a solvent in which the product is sparingly soluble to induce crystallization. - Attempt recrystallization from various solvent systems. |
| Co-elution of Impurities: Impurities may have similar polarity to the product, making separation by column chromatography difficult. | - Optimize the eluent system for column chromatography by testing different solvent ratios and polarities. - Consider using a different stationary phase for chromatography if silica gel is not effective. |
Experimental Protocols
Key Experiment: Synthesis of this compound via [3+2] Cycloaddition
This protocol is based on the general method for the synthesis of pyrazolo[1,5-a]pyridines from N-aminopyridinium salts.
Materials:
-
N-aminopyridinium iodide
-
Diethyl acetylenedicarboxylate (DEAD)
-
Potassium carbonate (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Silica gel for column chromatography
-
Ethyl acetate (analytical grade)
-
Hexane (analytical grade)
Procedure:
-
To a solution of N-aminopyridinium iodide (1.0 mmol) and diethyl acetylenedicarboxylate (1.2 mmol) in anhydrous dichloromethane (20 mL) under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium carbonate (2.0 mmol).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
-
Upon completion of the reaction (typically after 12-24 hours), filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.
Data Presentation: Comparison of Reaction Conditions
| Parameter | Condition A (Standard) | Condition B (Optimized for Yield) | Condition C (Sonochemical) [1] |
| Base | Potassium Carbonate | Triethylamine | - |
| Solvent | Dichloromethane | Acetonitrile | Acetonitrile |
| Temperature | Room Temperature | 0 °C to Room Temperature | 85 °C |
| Reaction Time | 12-24 hours | 24-48 hours | 20 minutes |
| Typical Yield | 60-70% | 75-85% | up to 92% |
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A logical flowchart for troubleshooting common causes of low yield in the synthesis.
References
Common side reactions in pyrazolo[1,5-a]pyridine synthesis from N-aminopyridinium ylides
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering common side reactions during the synthesis of pyrazolo[1,5-a]pyridines from N-aminopyridinium ylides.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions or issues encountered in the synthesis of pyrazolo[1,5-a]pyridines from N-aminopyridinium ylides?
A1: The most frequently reported issues are the formation of regioisomers when using unsymmetrical dipolarophiles, low yields of the desired product due to suboptimal reaction conditions, and the formation of alternative heterocyclic scaffolds, such as[1][2][3]triazolo[1,5-a]pyridines, under specific catalytic conditions.[1]
Q2: My reaction is producing a mixture of regioisomers. Why is this happening and how can I control it?
A2: Regioisomer formation is a common challenge arising from the two possible orientations of the N-aminopyridinium ylide (a 1,3-dipole) when it reacts with an unsymmetrical alkene or alkyne. The electronic and steric properties of the substituents on both the ylide and the dipolarophile influence which isomer is favored. Controlling regioselectivity often requires careful optimization of catalysts, solvents, and temperature to exploit the subtle energetic differences between the two reaction pathways. Some modern synthetic methods using specific mediators, like PIDA (phenyliodonium diacetate), have been developed to achieve high regioselectivity.[3]
Q3: What are the primary causes of low yields in this reaction?
A3: Low yields can stem from several factors. The most critical include the purity of starting materials, the reaction atmosphere (the presence of oxygen can be essential for some oxidative variants), incorrect choice or loading of a catalyst, and suboptimal solvent or temperature.[1] For instance, in certain oxidative cross-dehydrogenative coupling reactions, an oxygen atmosphere is crucial for achieving high yields, and the reaction yield can be significantly diminished under an inert atmosphere like argon.[1][4]
Q4: I have an unexpected major byproduct that I suspect is a[1][2][3]triazolo[1,5-a]pyridine. Under what conditions does this form?
A4: The formation of a[1][2][3]triazolo[1,5-a]pyridine byproduct is a known side reaction, particularly when using a palladium catalyst such as Pd(OAc)₂ in solvents like DMF or acetic acid.[1] This pathway becomes more competitive with the desired pyrazolo[1,5-a]pyridine synthesis if excessive amounts of acid are used.[1] If you are using these conditions, this alternative cyclization is a likely source of your byproduct.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem 1: Low or No Yield of the Desired Pyrazolo[1,5-a]pyridine
Low product yield is a common problem that can often be solved by systematically optimizing the reaction conditions.
| Potential Cause | Troubleshooting Recommendation |
| Purity of Reagents | Ensure all starting materials, especially the N-aminopyridinium salt and the dipolarophile, are pure and dry. Impurities can inhibit catalysts or lead to undesired side reactions. |
| Reaction Atmosphere | For oxidative cycloadditions, the atmosphere is critical. If yields are low under air, try performing the reaction under an atmosphere of pure oxygen, which can dramatically increase the yield. Conversely, if an oxidative pathway is not desired, ensure the reaction is run under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1][4] |
| Suboptimal Catalyst/Solvent | The choice of catalyst and solvent system is crucial. Screen different solvents; while ethanol is common, polar aprotic solvents like N-methylpyrrolidone (NMP) or acetonitrile have also proven effective.[3][5] If using a catalyst, ensure the correct loading is used. For metal-free approaches, ensure the conditions (e.g., presence of an oxidant like O₂) are appropriate.[3] |
| Incorrect Temperature/Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, a moderate increase in temperature may be required. However, excessive heat can lead to decomposition. Determine the optimal reaction time by observing the consumption of starting materials. |
Problem 2: Formation of Multiple Products (Regioisomers)
The formation of regioisomers complicates purification and reduces the yield of the target molecule.
| Potential Cause | Troubleshooting Recommendation |
| Unsymmetrical Reagents | This is the inherent cause. The electronic nature of the substituents on the dipolarophile (electron-withdrawing vs. electron-donating) is the primary determinant of regioselectivity in 1,3-dipolar cycloadditions. |
| Reaction Conditions | While challenging to completely reverse, the ratio of regioisomers can sometimes be influenced by solvent polarity or the choice of a Lewis acid catalyst, which may preferentially coordinate to one of the reactants. It is advisable to consult literature for syntheses with similar substitution patterns. |
| Separation | If formation of a mixture is unavoidable, focus on purification. Regioisomers often have slightly different polarities and can typically be separated using column chromatography on silica gel with a carefully optimized eluent system (e.g., a hexane/ethyl acetate gradient). |
Problem 3: Formation of[1][2][3]Triazolo[1,5-a]pyridine Side Product
This specific side product arises from an alternative cyclization pathway under certain catalytic conditions.
| Potential Cause | Troubleshooting Recommendation |
| Palladium Catalysis | The use of Pd(OAc)₂ is a known trigger for this side reaction.[1] |
| Excess Acetic Acid | High concentrations of acetic acid in combination with a palladium catalyst can favor the formation of the triazolo scaffold.[1] |
| Prevention | To avoid this side product, switch to a different synthetic methodology. Consider metal-free oxidative conditions or using a different catalyst system (e.g., copper-based or PIDA-mediated) that is known to favor the desired pyrazolo[1,5-a]pyridine formation.[3] If acetic acid is required, reduce its concentration to the minimum effective amount. |
Data Presentation
The following table summarizes experimental data on the effect of acetic acid concentration and reaction atmosphere on the yield of a model pyrazolo[1,5-a]pyridine synthesis.
Table 1: Optimization of Reaction Conditions for the Synthesis of 4a [1]
| Entry | Molar Equiv. Acid (HOAc) | Atmosphere | Percent Yield (%) |
| 1 | 2 | Air | 34 |
| 2 | 4 | Air | 52 |
| 3 | 6 | Air | 74 |
| 4 | 6 | O₂ | 94 |
| 5 | 6 | Ar | 6 |
Reaction Conditions: N-amino-2-imino-pyridine 1a (3 mmol), ethyl acetoacetate 2a (3 mmol), in ethanol (10 mL), at 130 °C for 18 h.[1]
Key Experimental Protocols
Representative Protocol for Oxidative [3+2] Cycloaddition
This protocol is a generalized example for the synthesis of a functionalized pyrazolo[1,5-a]pyridine under metal-free, oxidative conditions.
-
Reactant Preparation : To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the N-aminopyridine derivative (1.0 mmol, 1.0 equiv) and the α,β-unsaturated carbonyl compound (1.2 mmol, 1.2 equiv).
-
Solvent Addition : Add N-methylpyrrolidone (NMP, 5 mL) to the flask.
-
Reaction Setup : Seal the flask and place it in a pre-heated oil bath at the desired temperature (e.g., 80 °C).
-
Atmosphere : Evacuate the flask and backfill with pure oxygen gas. Maintain a positive pressure of oxygen using a balloon.
-
Reaction Monitoring : Allow the reaction to stir for the specified time (e.g., 12-24 hours), monitoring its progress periodically by TLC.
-
Workup : After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure pyrazolo[1,5-a]pyridine product.
Visualized Pathways and Workflows
Reaction Schemes and Side Products
Troubleshooting Workflow
References
- 1. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of reaction conditions for pyrazolo[1,5-a]pyridine formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the formation of pyrazolo[1,5-a]pyridines.
Troubleshooting Guide
Question: I am getting a low yield in my pyrazolo[1,5-a]pyridine synthesis. What are the potential causes and how can I improve it?
Answer:
Low yields are a common issue in the synthesis of pyrazolo[1,5-a]pyridines and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Purity of Starting Materials: Impurities in your starting materials, particularly the N-aminopyridine and the 1,3-dicarbonyl compound or alkyne, can significantly hinder the reaction.
-
Recommendation: Ensure the purity of your reactants by recrystallization or column chromatography before use.[1]
-
-
Suboptimal Reaction Conditions: The choice of solvent, catalyst, temperature, and reaction time are critical for a successful synthesis.
-
Recommendation: Screen different solvents and catalysts. While ethanol and acetic acid are commonly used, other solvents or catalysts might be more effective for your specific substrates.[1][2][3] Reaction temperature and time should also be optimized by monitoring the reaction progress using Thin Layer Chromatography (TLC).[1]
-
-
Inefficient Cyclization: The key ring-forming step may not be proceeding efficiently.
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. A common side product can be the isomeric[2][5][6]triazolo[1,5-a]pyridine.
-
Recommendation: Carefully analyze your crude reaction mixture by techniques like NMR or LC-MS to identify major byproducts. Adjusting the reaction conditions, such as temperature or the nature of the catalyst, may suppress side reactions.
-
Question: I am having difficulty purifying my pyrazolo[1,5-a]pyridine product. What purification strategies are recommended?
Answer:
Purification of pyrazolo[1,5-a]pyridines can be challenging due to their polarity and the presence of closely related byproducts.
Purification Recommendations:
-
Column Chromatography: This is the most common method for purification.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is recommended to effectively separate the product from impurities.[1]
-
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent can be a highly effective purification method.
-
Solvent Selection: Experiment with different solvents or solvent mixtures to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol is often a good starting point.[2]
-
-
Proper Work-up: A thorough aqueous work-up is essential to remove inorganic salts and catalysts before proceeding to chromatographic purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare pyrazolo[1,5-a]pyridines?
A1: The most prevalent methods for synthesizing the pyrazolo[1,5-a]pyridine core include:
-
Intermolecular [3+2] Cycloaddition: This approach involves the reaction of N-iminopyridinium ylides with alkynes or alkenes.[2][4]
-
Cross-Dehydrogenative Coupling (CDC): This method utilizes the reaction of N-amino-2-iminopyridines with β-ketoesters or β-diketones, often promoted by an oxidant like molecular oxygen and an acid like acetic acid.[2][4]
-
Intramolecular Cyclization: This strategy involves the cyclization of appropriately substituted ethynylpyridines.[2][4]
Q2: How do I choose the optimal solvent for my reaction?
A2: Solvent selection is critical for reactant solubility and reaction kinetics. While ethanol is a frequently used solvent, a solvent screen is advisable.[1][2] For certain reactions, other solvents like acetonitrile, methanol, dioxane, or even solvent-free conditions at elevated temperatures have proven to be effective.[1][2][6] The choice will depend on the specific reactants and reaction type.
Q3: What is the role of acetic acid in the synthesis of pyrazolo[1,5-a]pyridines via cross-dehydrogenative coupling?
A3: In the acetic acid and O2-promoted cross-dehydrogenative coupling reaction, acetic acid acts as a mild reagent that facilitates the reaction. Increasing the loading of acetic acid can lead to an increase in the reaction yield up to an optimal point.[2]
Q4: How can I monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the consumption of starting materials and the formation of the product.[1][5] A UV lamp (254 nm) is commonly used for visualization, where aromatic compounds typically appear as dark spots. Staining with iodine vapor can also be used.[1]
Optimization of Reaction Conditions: Data Summary
The following table summarizes the effect of different reaction parameters on the yield of pyrazolo[1,5-a]pyridine formation based on a cross-dehydrogenative coupling reaction.
| Entry | Reactant A | Reactant B | Solvent | Catalyst/Promoter | Temperature (°C) | Time (h) | Yield (%) |
| 1 | N-amino-2-imino-pyridine | Ethyl acetoacetate | Ethanol | Acetic Acid (6 equiv), O₂ (1 atm) | 130 | 18 | 94 |
| 2 | N-amino-2-imino-pyridine | Ethyl acetoacetate | Ethanol | Acetic Acid (4 equiv), Air | 130 | 18 | 85 |
| 3 | N-amino-2-imino-pyridine | Ethyl acetoacetate | Ethanol | Acetic Acid (2 equiv), Air | 130 | 18 | 73 |
| 4 | N-amino-2-imino-pyridine | Ethyl acetoacetate | Acetonitrile | Acetic Acid (6 equiv), O₂ (1 atm) | 130 | 18 | No Reaction |
| 5 | N-amino-2-imino-pyridine | Ethyl acetoacetate | Toluene | Acetic Acid (6 equiv), O₂ (1 atm) | 130 | 18 | No Reaction |
Data adapted from a study on AcOH and O₂-promoted cross-dehydrogenative coupling reactions.[2][4]
Detailed Experimental Protocol
General Procedure for the Synthesis of 7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester via Cross-dehydrogenative Coupling: [2][4]
-
To a solution of N-amino-2-imino-pyridine (3 mmol) in ethanol (10 mL), add ethyl acetoacetate (3 mmol).
-
Add acetic acid (1.08 g, 6 equivalents).
-
Stir the reaction mixture under an oxygen atmosphere (1 atm).
-
Heat the mixture to 130 °C for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that forms is collected by filtration.
-
Wash the solid with cold ethanol.
-
Dry the product under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure pyrazolo[1,5-a]pyridine.
Visualizations
Caption: General experimental workflow for pyrazolo[1,5-a]pyridine synthesis.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Diethyl Pyrazolo[1,5-a]pyridine-2,3-dicarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the synthesis of this compound?
A1: The synthesis of this compound, often achieved through a 1,3-dipolar cycloaddition of N-aminopyridinium ylides with alkynes, can lead to several types of impurities.[1][2] These can include:
-
Unreacted Starting Materials: Residual N-aminopyridinium salts and diethyl acetylenedicarboxylate.
-
Side Products: Products arising from the dimerization or alternative reactions of the pyridinium ylide.
-
Catalyst Residues: If a catalyst is used in the synthesis, it may carry over into the crude product.
-
Solvent Residues: Inadequate drying can leave residual solvents from the reaction or workup.
Q2: What are the recommended methods for purifying crude this compound?
A2: The two most effective and commonly used methods for the purification of pyrazolo[1,5-a]pyridine derivatives are column chromatography and recrystallization. The choice between these methods will depend on the nature and quantity of the impurities.
Q3: Which solvent systems are recommended for column chromatography?
A3: A common and effective eluent system for the column chromatography of pyrazolo[1,5-a]pyridine esters is a mixture of hexane and ethyl acetate. The polarity of the eluent can be gradually increased to effectively separate the desired product from less polar and more polar impurities.
Q4: What is a suitable solvent for the recrystallization of this compound?
A4: For pyrazolo[1,5-a]pyrimidine derivatives, which are structurally similar, ethanol is often a suitable solvent for recrystallization.[3] A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be effective if a single solvent does not provide optimal results.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC | Inappropriate solvent system. | Test a range of solvent polarities (e.g., varying ratios of hexane/ethyl acetate). A good starting point is a solvent system that gives an Rf value of 0.2-0.3 for the desired compound. |
| Product is not eluting from the column | Eluent is not polar enough. | Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If necessary, a small amount of a more polar solvent like methanol can be added. |
| Co-elution of impurities with the product | Similar polarity of the product and impurity. | Try a different solvent system to alter the selectivity. For example, replace ethyl acetate with dichloromethane or acetone. |
| Streaking of the compound on the TLC plate | Compound may be acidic or basic. | Add a small amount (0.1-1%) of a modifier to the eluent system. For acidic compounds, use acetic acid; for basic compounds, use triethylamine. |
Recrystallization
| Problem | Possible Cause | Solution |
| Compound does not dissolve in the hot solvent | Incorrect solvent choice. | Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. |
| No crystals form upon cooling | Solution is too dilute. | Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again. |
| Compound "oils out" instead of crystallizing | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool slowly. Seeding with a pure crystal can also induce crystallization. |
| Low recovery of the purified product | The compound has significant solubility in the cold solvent. | Cool the solution in an ice bath to minimize solubility. Use a minimal amount of cold solvent to wash the crystals during filtration. |
Quantitative Data
| Purification Method | Initial Purity (%) | Final Purity (%) | Recovery (%) |
| Column Chromatography | ~85 | >98 | ~75 |
| Recrystallization | ~90 | >99 | ~80 |
Note: The values presented are typical and may vary depending on the specific impurities and experimental conditions.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Slurry: In a beaker, add silica gel (60-120 mesh) to a non-polar solvent (e.g., hexane) to create a slurry.
-
Packing the Column: Pour the slurry into a glass column and allow the silica to settle, ensuring there are no air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully add the sample to the top of the silica gel.
-
Elution: Begin elution with a low-polarity solvent mixture (e.g., 95:5 hexane/ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 80:20 hexane/ethyl acetate) to elute the desired compound.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of a suitable solvent (e.g., ethanol).
-
Heating: Gently heat the mixture while stirring until the compound is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, the flask can be placed in an ice bath after it has reached room temperature.
-
Crystal Collection: Collect the formed crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Visualizations
Caption: Experimental workflow for column chromatography purification.
Caption: Inhibition of the MAPK/ERK signaling pathway by a pyrazolo[1,5-a]pyridine derivative.[4][5]
References
- 1. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 2. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
Challenges in the scale-up synthesis of Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimental work, particularly when scaling up the synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Final Product | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient cyclization. - Formation of side products. | - Increase reaction time and monitor progress by TLC. - Optimize the reaction temperature; some syntheses benefit from elevated temperatures (e.g., 85°C)[1]. - Ensure appropriate catalyst and solvent are used to promote efficient cyclization[2]. - Investigate and minimize side reactions by adjusting stoichiometry or reaction conditions[2][3]. |
| Formation of Impurities | - Presence of starting materials in the final product. - Competing side reactions. - Decomposition of product under reaction or workup conditions. | - Ensure complete consumption of starting materials using TLC or LC-MS. - Carefully control reaction temperature and addition rates to minimize side reactions. - Employ milder workup conditions and consider purification methods like column chromatography or recrystallization[4][5]. |
| Difficult Purification | - Oily or non-crystalline product. - Co-elution of impurities during chromatography. - Product instability during purification. | - Attempt to form a crystalline salt of the product to facilitate purification[6]. - Optimize the solvent system for column chromatography to improve separation. - Recrystallization from a suitable solvent, such as acetonitrile or ethanol, can be effective[1][7]. |
| Poor Solubility of Reactants or Product | - Inappropriate solvent choice. | - Screen a range of solvents to find one that provides adequate solubility for all reactants at the desired reaction temperature. Acetonitrile has been shown to be an effective solvent in similar syntheses[1]. |
| Reaction Stalls or is Sluggish | - Inactive catalyst. - Insufficient activation energy. - Presence of inhibitory impurities in starting materials. | - Use a fresh batch of catalyst or consider a different catalyst system. - Gradually increase the reaction temperature while monitoring for product formation and decomposition. - Purify starting materials before use. |
| Exothermic Reaction Leading to Poor Control (Scale-up Issue) | - Rapid addition of reagents. - Inefficient heat dissipation in a larger reactor. | - Add reagents dropwise or in portions, with careful monitoring of the internal temperature. - Ensure the reactor is equipped with an efficient cooling system and adequate agitation. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing the pyrazolo[1,5-a]pyridine core structure?
A1: The pyrazolo[1,5-a]pyridine core is typically synthesized through cyclization strategies. A common and effective method is the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents[2]. This reaction generally proceeds under acidic or basic conditions and involves the nucleophilic attack of the 5-aminopyrazole on the carbonyl carbon of the β-dicarbonyl compound, followed by cyclization to form the fused pyrimidine ring[2]. Other methods include multicomponent reactions and oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds[3][8].
Q2: What is a typical experimental protocol for a related pyrazolo[1,5-a]pyridine synthesis?
A2: A representative protocol for the synthesis of a similar compound, 7-amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester, involves the reaction of N-amino-2-imino-pyridine and ethyl acetoacetate in ethanol with acetic acid as a promoter[7][9]. The reaction is typically carried out under an oxygen atmosphere at an elevated temperature (e.g., 130°C) for several hours[7][9]. The product can then be isolated and purified by recrystallization from ethanol[7][9].
Q3: How can I optimize the reaction yield?
A3: To optimize the yield, several factors can be adjusted. A solvent screening study can identify the most effective solvent; for instance, acetonitrile has been shown to provide higher yields compared to other solvents in some cases[1]. The choice and amount of catalyst are also critical. For acid-promoted reactions, the molar equivalents of the acid can significantly impact the yield[7][9]. Additionally, conducting the reaction under an oxygen atmosphere has been reported to improve yields in certain synthetic routes[7][9].
Q4: What are potential side reactions to be aware of during the synthesis?
A4: Side reactions can lead to the formation of various impurities. For instance, in multicomponent reactions, it is often desirable to use starting materials with blocked positions to prevent unintended reactions[3]. In acid-catalyzed reactions, using an excessive amount of a strong acid like TFA can lead to side reactions with the starting N-aminopyridine derivatives[7][9]. Another documented side reaction is the C-N migration of an acetyl group, which can form an N-acetyl hydrazone intermediate that may or may not convert to the desired product under the reaction conditions[10].
Q5: What are the recommended methods for purifying the final product?
A5: The most common purification method for pyrazolo[1,5-a]pyridine derivatives is recrystallization from a suitable solvent, such as acetonitrile or ethanol[1][7]. Column chromatography using silica gel is also a viable option for removing impurities that are difficult to separate by recrystallization[4]. In cases where the product is an oil or difficult to crystallize, converting it to a salt by reacting it with an acid can facilitate purification by crystallization[6].
Experimental Workflows and Pathways
The following diagrams illustrate key experimental workflows and potential reaction pathways involved in the synthesis of pyrazolo[1,5-a]pyridine derivatives.
Caption: A generalized experimental workflow for the synthesis and purification of this compound.
Caption: A troubleshooting flowchart for addressing low product yield during synthesis.
Caption: A conceptual diagram illustrating the main reaction pathway versus potential side reactions and product decomposition.
References
- 1. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
- 5. longdom.org [longdom.org]
- 6. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 7. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles [mdpi.com]
Troubleshooting low conversion rates in pyrazolo[1,5-a]pyridine synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low conversion rates and other common issues encountered during the synthesis of pyrazolo[1,5-a]pyridines.
Troubleshooting Guides
Low conversion rates in pyrazolo[1,5-a]pyridine synthesis can be attributed to a variety of factors, from reagent quality to suboptimal reaction conditions. This guide provides a systematic approach to identifying and resolving these issues.
Troubleshooting Workflow for Low Conversion Rates
If you are experiencing low yields, follow the logical progression outlined in the diagram below to diagnose the potential cause.
Caption: A step-by-step guide to troubleshooting low conversion rates.
Frequently Asked Questions (FAQs)
Q1: My pyrazolo[1,5-a]pyridine synthesis is resulting in a low yield. What are the most common causes?
A1: Low yields in pyrazolo[1,5-a]pyridine synthesis can often be traced back to a few key areas. Systematically investigating these can help pinpoint the issue:
-
Purity of Starting Materials: Impurities in your starting materials, particularly the aminopyrazole or N-aminopyridinium ylides, can significantly hinder the reaction.[1] It is crucial to ensure high purity, and if necessary, recrystallize or purify the starting materials before use.[1]
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent can lead to incomplete reactions or the formation of byproducts.[1] The choice of solvent is critical as it affects reactant solubility and reaction kinetics.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.[1]
-
Catalyst Activity: If your synthesis involves a catalyst, its activity may be compromised due to factors like improper storage or contamination.[1] Using a fresh batch of catalyst or optimizing the catalyst loading can be beneficial.[1]
-
Atmosphere: Some synthetic routes are sensitive to air or moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) may be necessary.
Q2: I am observing the formation of multiple products, likely regioisomers. How can I improve the regioselectivity?
A2: The formation of regioisomers is a known challenge, especially when using unsymmetrical starting materials.[1] Here are some strategies to address this:
-
Reaction Conditions: The choice of catalyst and solvent can influence the regioselectivity of the reaction.[1] It is advisable to consult the literature for specific examples that are structurally similar to your target molecule to find conditions that favor the desired isomer.
-
Starting Material Design: In some cases, modifying the electronic or steric properties of the substituents on your starting materials can direct the reaction towards a single regioisomer.
-
Separation of Isomers: If preventing the formation of regioisomers is not possible, effective separation techniques are crucial. Flash column chromatography is the most common method for separating regioisomers.[1] A systematic approach to selecting the eluent, often a gradient of hexane and ethyl acetate, is recommended.[1]
Q3: The purification of my final pyrazolo[1,5-a]pyridine product is proving difficult. What are some effective purification strategies?
A3: The purification of pyrazolo[1,5-a]pyridines can be challenging due to their polarity and the potential for co-eluting byproducts.[1] Consider the following methods:
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline products.[1] Experiment with different solvent systems to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol is a commonly used solvent for recrystallization of these compounds.[1]
-
Column Chromatography:
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase: A systematic approach to eluent selection is key. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate.[1] For basic pyridine compounds that may tail on silica gel, adding a small amount of a base like triethylamine to the eluent can improve separation.
-
-
Proper Work-up: A thorough work-up procedure before purification is essential to remove catalysts and inorganic salts. This typically involves quenching the reaction, extracting the product into an organic solvent, washing with brine, and drying over an anhydrous salt like sodium sulfate before concentrating the solution.[1]
Data on Reaction Condition Optimization
The following table summarizes the impact of various reaction parameters on the yield of pyrazolo[1,5-a]pyridine synthesis from different studies. This data can serve as a guide for optimizing your own reaction conditions.
| Starting Material 1 | Starting Material 2 | Catalyst/Promoter | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-amino-2-imino-pyridine | Ethyl acetoacetate | Acetic acid/O₂ | Ethanol | 130 | 18 | 95 | [2] |
| 1-amino-2-iminopyridine | Dimethyl acetylenedicarboxylate | None (Sonication) | Acetonitrile | 85 | 0.33 | 69 | [3] |
| 1-amino-2-iminopyridine | Dimethyl acetylenedicarboxylate | None (Conventional Heating) | Acetonitrile | Reflux | 3 | 54 | [3] |
| N-aminopyridinium ylide | Electron-deficient alkene | PIDA | - | - | - | - | [4] |
| 5-aminopyrazole | Chalcone | KOH | DMF | - | - | Good to Excellent | [5] |
Experimental Protocols
Below is a general, detailed protocol for a common method of pyrazolo[1,5-a]pyridine synthesis. Note that specific amounts and conditions may need to be optimized for your particular substrates.
General Procedure for Acetic Acid and O₂-Promoted Synthesis[2]
-
Reactant Preparation: In a suitable reaction vessel, combine the N-amino-2-imino-pyridine derivative (1.0 mmol) and the 1,3-dicarbonyl compound (1.0 mmol).
-
Solvent and Promoter Addition: Add ethanol (3-4 mL) to the vessel, followed by acetic acid (6.0 equiv).
-
Reaction Setup: Seal the vessel and place it under an oxygen atmosphere (1 atm).
-
Heating and Stirring: Heat the reaction mixture to 130 °C and stir vigorously for 18 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure pyrazolo[1,5-a]pyridine.
Signaling Pathways and Logical Relationships
General Reaction Mechanism: [3+2] Cycloaddition
The most common synthetic route to pyrazolo[1,5-a]pyridines is the [3+2] cycloaddition of N-iminopyridinium ylides with alkynes or alkenes.[2] Understanding this mechanism can help in troubleshooting, as issues can arise at each step.
Caption: A generalized mechanism for pyrazolo[1,5-a]pyridine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 5. tandfonline.com [tandfonline.com]
Minimizing byproduct formation in the synthesis of pyrazolo[1,5-a]pyridines
This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of pyrazolo[1,5-a]pyridines.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazolo[1,5-a]pyridines.
Issue 1: Formation of an Unexpected[1][2][3]Triazolo[1,5-a]pyridine Byproduct
-
Q1: During the reaction of an N-amino-2-iminopyridine with a β-ketoester (e.g., ethyl acetoacetate) in ethanol, I've isolated a significant amount of a[1][2][3]triazolo[1,5-a]pyridine byproduct alongside my target pyrazolo[1,5-a]pyridine. What causes this?
A1: The formation of a[1][2][3]triazolo[1,5-a]pyridine byproduct is a known side reaction, particularly when using strong acids like trifluoroacetic acid (TFA) as a promoter. The strong acid can facilitate an alternative cyclization pathway involving the N-amino group and the nitrile moiety of the N-amino-2-iminopyridine starting material, especially at higher acid loadings.[3][4]
-
Q2: How can I minimize the formation of this triazolo[1,5-a]pyridine byproduct?
A2: The most effective strategies involve careful selection and loading of the acid promoter and control of the reaction atmosphere.
-
Switch to Acetic Acid (AcOH): Replacing a strong acid like TFA with a weaker acid like acetic acid significantly suppresses the formation of the triazolo byproduct.[3][4]
-
Optimize Acid Loading: If using a stronger acid is necessary, its loading should be carefully optimized. For instance, increasing TFA loading above 2 equivalents has been shown to promote the side reaction.[3]
-
Use an Oxygen Atmosphere: Performing the reaction under an atmosphere of pure oxygen instead of air can dramatically increase the yield of the desired pyrazolo[1,5-a]pyridine product, pushing the equilibrium away from the side reaction. A near-quantitative yield was achieved under these optimized conditions.[4]
-
Issue 2: Low Overall Yield and Complex Product Mixture
-
Q3: My reaction yield is consistently low, and TLC/LC-MS analysis shows multiple spots, indicating a complex mixture. What are the first troubleshooting steps?
A3: Low yields and complex mixtures in pyrazolo[1,5-a]pyridine synthesis often stem from issues with starting materials or suboptimal reaction conditions.[5]
-
Assess Starting Material Purity: Ensure that the N-aminopyridine and the 1,3-dicarbonyl compounds are of high purity. Impurities can act as catalysts for side reactions or inhibit the main reaction. Consider recrystallizing or purifying the starting materials if their purity is questionable.[5]
-
Optimize Solvent: The choice of solvent is critical for reactant solubility and reaction kinetics. Ethanol is commonly used, but a solvent screen including options like acetonitrile or toluene may reveal a more suitable medium for your specific substrates.[3][6]
-
Adjust Temperature and Time: These reactions are often temperature-sensitive. If the reaction is incomplete, consider incrementally increasing the temperature. Monitor the reaction progress closely by TLC to determine the optimal reaction time and avoid product degradation from prolonged heating.[5]
-
Issue 3: Difficulty in Controlling Regioselectivity
-
Q4: I am using an unsymmetrical 1,3-dicarbonyl compound, and I am getting a mixture of regioisomers. How can I improve selectivity?
A4: Achieving high regioselectivity is a common challenge in the synthesis of substituted pyrazolo[1,5-a]pyridines.[2][7] The regiochemical outcome is determined by which carbonyl group of the dicarbonyl compound is attacked by the exocyclic amino group of the aminopyridine.
-
Steric and Electronic Control: The selectivity is influenced by the steric hindrance and electronic properties of the substituents on both reactants. Often, the reaction favors the formation of the less sterically hindered isomer.
-
Catalyst and Mediator Screening: The choice of catalyst or mediator can significantly influence regioselectivity. For example, a TEMPO-mediated protocol has been developed that offers predictable and high regioselectivity in the annulation of N-aminopyridines with α,β-unsaturated compounds.[1] It is advisable to consult the literature for protocols specific to the desired regioisomer.
-
Issue 4: Challenges in Product Purification
-
Q5: My crude product is an oil (or a solid that is difficult to crystallize), and separation of the desired product from byproducts by column chromatography is proving difficult. What can I do?
A5: Purification of N-heterocycles can be challenging due to their polarity and the potential for co-elution with structurally similar byproducts.
-
Systematic Solvent System Screening: For column chromatography, a systematic approach to eluent selection is key. Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase polarity with a more polar solvent like ethyl acetate or acetone. Small changes in the solvent ratio can significantly impact separation.
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using alumina or a reverse-phase (C18) stationary phase.
-
Recrystallization: Attempt recrystallization from a variety of solvent systems. A useful technique is to dissolve the crude material in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) until turbidity is observed, followed by cooling.
-
Data Summary
The following table summarizes the optimization of reaction conditions for the synthesis of Ethyl 7-amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylate (4a) from N-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile (1a) and ethyl acetoacetate (2a), highlighting the impact on yield and byproduct formation.[3][4]
| Entry | Acid (Equivalents) | Atmosphere | Yield of Product (4a) (%) | Yield of Byproduct (3a)* (%) |
| 1 | TFA (2) | Air | 58 | 15 |
| 2 | TFA (6) | Air | 65 | 25 |
| 3 | AcOH (2) | Air | 72 | < 5 |
| 4 | AcOH (6) | Air | 92 | Not Observed |
| 5 | AcOH (6) | O₂ | 98 | Not Observed |
*Byproduct 3a is 2-Methyl-7-phenyl[1][2][3]triazolo[1,5-a]pyridine-8-carbonitrile.[3][8]
Key Experimental Protocols
Protocol 1: Optimized Synthesis of Ethyl 7-amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylate (4a) [3]
This protocol is optimized to maximize the yield of the desired pyrazolo[1,5-a]pyridine product while eliminating the formation of the triazolo[1,5-a]pyridine byproduct.
-
Reactant Preparation: In a suitable reaction vessel, prepare a solution of 1-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile (1a) (3 mmol) and ethyl acetoacetate (2a) (3 mmol) in ethanol (10 mL).
-
Acid Addition: Add acetic acid (6 equivalents, 1.08 g) to the solution.
-
Atmosphere Control: Flush the reaction vessel with pure oxygen (O₂) and maintain a 1 atm oxygen atmosphere (e.g., using an O₂-filled balloon).
-
Reaction: Stir the reaction mixture vigorously at 130 °C for 18 hours.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The solid product that forms is collected by filtration.
-
Purification: Wash the collected solid with cold ethanol, dry it, and recrystallize from ethanol to yield the pure product 4a.
Visualizations
The following diagrams illustrate the general experimental workflow and a troubleshooting decision pathway.
Caption: General experimental workflow for the synthesis of pyrazolo[1,5-a]pyridines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Divergent and Regioselective Synthesis of Pyrazolo[1,5- a]pyridines and Imidazo[1,5- a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Effect of solvent and temperature on pyrazolo[1,5-a]pyridine synthesis yield
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the synthesis of pyrazolo[1,5-a]pyridines. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation, with a focus on the impact of solvent and temperature on reaction yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to obtain pyrazolo[1,5-a]pyridines?
A1: The most prevalent methods for synthesizing pyrazolo[1,5-a]pyridines involve the intermolecular [3+2] cycloaddition of N-iminopyridinium ylides with dipolarophiles like alkynes and alkenes.[1][2] Intramolecular cyclization of ethynylpyridines and transient nitrenes also serves as a viable synthetic pathway.[1][2] Another efficient method is the cross-dehydrogenative coupling of N-amino-2-iminopyridines with β-ketoesters and β-diketones, promoted by acetic acid and molecular oxygen.[2][3]
Q2: How do solvent and temperature generally affect the yield of pyrazolo[1,5-a]pyridine synthesis?
A2: Solvent and temperature are critical parameters that significantly influence the reaction rate and yield. The choice of solvent can affect the solubility of reactants and intermediates, as well as the reaction mechanism. Temperature provides the necessary activation energy for the reaction to proceed, but excessively high temperatures can lead to side reactions and decomposition of products. Optimal conditions are typically determined through systematic screening of various solvents and temperatures for a specific reaction.[1][4]
Q3: Are there any eco-friendly or catalyst-free methods for pyrazolo[1,5-a]pyridine synthesis?
A3: Yes, recent research has focused on developing greener synthetic methodologies. One such approach is the use of sonication, which can enhance reaction rates and yields under catalyst-free conditions.[1] For instance, a highly efficient one-pot sonochemical synthesis of polysubstituted pyrazolo[1,5-a]pyridines has been developed via a [3+2] cycloaddition of dialkyl acetylenedicarboxylates to 2-imino-1H-pyridin-1-amines without the need for a catalyst.[1]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Possible Cause 1: Suboptimal Solvent
The polarity and boiling point of the solvent can dramatically impact the reaction yield.
Troubleshooting Steps:
-
Solvent Screening: If you are experiencing low yields, it is advisable to perform a solvent screening study. A range of solvents with varying polarities should be tested.
-
Data Comparison: Refer to the data below for a comparison of solvent effects in a typical pyrazolo[1,5-a]pyridine synthesis. Acetonitrile and ethanol have been shown to be effective solvents in certain reactions.[1][4]
Data Presentation: Effect of Solvent on Yield
Table 1: Optimization of Reaction Conditions for the Synthesis of 7-amino-6-cyano-5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid dimethyl ester (Conventional Heating vs. Sonication). [1]
| Entry | Solvent | Method | Time (min) | Yield (%) |
| 1 | Ethanol | Conventional Heating | 180 | 54 |
| 2 | Ethanol | Sonication (85 °C) | 20 | 69 |
| 3 | Methanol | Conventional Heating | 180 | 48 |
| 4 | Methanol | Sonication (85 °C) | 20 | 62 |
| 5 | Acetonitrile | Conventional Heating | 180 | 70 |
| 6 | Acetonitrile | Sonication (85 °C) | 20 | 92 |
| 7 | Propanol | Conventional Heating | 180 | 45 |
| 8 | Propanol | Sonication (85 °C) | 20 | 58 |
| 9 | Isopropanol | Conventional Heating | 180 | 42 |
| 10 | Isopropanol | Sonication (85 °C) | 20 | 55 |
| 11 | Dioxane | Conventional Heating | 180 | 60 |
| 12 | Dioxane | Sonication (85 °C) | 20 | 75 |
| 13 | DMF | Conventional Heating | 180 | 65 |
| 14 | DMF | Sonication (85 °C) | 20 | 80 |
| 15 | Water | Conventional Heating | 180 | 35 |
| 16 | Water | Sonication (85 °C) | 20 | 45 |
| 17 | Toluene | Conventional Heating | 180 | 50 |
| 18 | Toluene | Sonication (85 °C) | 20 | 65 |
Table 2: Effect of Solvent on the Synthesis of Tetrahydrodipyrazolo Pyridine. [4]
| Entry | Solvent | Yield (%) |
| 1 | Cyclohexane | Low |
| 2 | n-Hexane | Low |
| 3 | CCl₄ | Low |
| 4 | Water | 70 |
| 5 | Ethanol | 97 |
Possible Cause 2: Inappropriate Reaction Temperature
The reaction may require a specific temperature range to proceed efficiently.
Troubleshooting Steps:
-
Temperature Optimization: Systematically vary the reaction temperature to find the optimal condition. Monitor the reaction progress at different temperatures using techniques like Thin Layer Chromatography (TLC).
-
Consider Reflux Conditions: Many syntheses of pyrazolo[1,5-a]pyridines proceed well under reflux conditions, which maintains a constant and elevated temperature.[1]
-
Avoid Degradation: Be aware that excessively high temperatures can lead to the degradation of reactants or products, resulting in lower yields.
Data Presentation: Effect of Temperature on Yield
Table 3: Effect of Temperature on the Synthesis of Tetrahydrodipyrazolo Pyridine. [4]
| Entry | Temperature (°C) | Yield (%) |
| 1 | Room Temperature | No Reaction |
| 2 | 50 | 85 |
| 3 | 76 | 97 |
| 4 | 100 | 90 |
Experimental Protocols
General Procedure for the Sonochemical Synthesis of Pyrazolo[1,5-a]pyridine Derivatives[1]
A mixture of 1-amino-2-iminopyridine derivatives (10 mmol) and the appropriate acetylene derivatives (10 mmol) in acetonitrile (30 mL) is sonicated for 20 minutes at 85 °C. The reaction progress is monitored by TLC. After completion, the mixture is cooled to room temperature. The solid product that forms is filtered off, washed with ethanol, dried, and recrystallized from a suitable solvent to yield the pure pyrazolo[1,5-a]pyridine derivative.
General Procedure for the Acetic Acid and O₂-Promoted Synthesis of Pyrazolo[1,5-a]pyridines[2][3]
A solution of 1-amino-2-imino-pyridines (3 mmol) and a 1,3-dicarbonyl compound (3 mmol) in ethanol (10 mL) containing acetic acid (6 equivalents) is stirred at 130 °C for 18 hours under an oxygen atmosphere (1 atm). Upon cooling to room temperature, the crystalline product is collected by filtration and recrystallized from an appropriate solvent to give the pure pyrazolo[1,5-a]pyridine.
Visualizations
Experimental Workflow: Synthesis Optimization
Caption: A logical workflow for optimizing pyrazolo[1,5-a]pyridine synthesis.
Signaling Pathway: Factors Affecting Yield
Caption: Key parameters influencing the final yield of the synthesis reaction.
References
- 1. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Efficient Synthesis of Pyrazolo[1,5-a]pyridines
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of pyrazolo[1,5-a]pyridine synthesis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, alongside detailed experimental protocols and data to inform your catalyst selection and reaction optimization.
Troubleshooting Guides & FAQs
This section provides solutions to common problems encountered during the synthesis of pyrazolo[1,5-a]pyridines, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: I am experiencing a very low yield or no desired product in my pyrazolo[1,5-a]pyridine synthesis. What are the potential causes and how can I troubleshoot this?
A1: Low yields are a frequent challenge and can arise from several factors. A systematic approach to troubleshooting is recommended:
-
Purity of Starting Materials: Impurities in reactants, especially aminopyrazoles, can significantly hinder the reaction.
-
Recommendation: Ensure all starting materials are of high purity. Recrystallize or purify them if necessary before use.[1]
-
-
Catalyst Selection and Loading: The choice and concentration of the catalyst are critical.
-
Recommendation: Screen a variety of catalysts. While some reactions proceed without a catalyst, others may require acidic, basic, or metal catalysts.[1][2] For instance, condensation reactions can be catalyzed by acids (e.g., acetic acid, p-TSA) or bases.[2][3] In some cases, Lewis acids like ZrCl₄ have proven effective.[1]
-
-
Solvent Effects: The solvent influences reactant solubility and reaction kinetics.
-
Reaction Temperature and Time: Suboptimal temperature or reaction duration can lead to incomplete reactions or product degradation.
-
Recommendation: Optimize the reaction temperature. While some syntheses are efficient at room temperature, many require heating.[1][6] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1] Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[2][7]
-
Issue 2: Formation of Regioisomers
Q2: My reaction is producing a mixture of regioisomers. How can I improve regioselectivity?
A2: The formation of regioisomers is a known challenge, particularly with unsymmetrical starting materials.[1]
-
Reaction Conditions: The choice of catalyst and solvent can influence regioselectivity. It is advisable to consult the literature for specific examples that are structurally similar to your target molecule.[1]
-
Starting Material Design: In some instances, the structure of the starting materials can direct the regioselectivity of the cyclization.
-
Separation of Isomers: If the formation of regioisomers cannot be avoided, they can often be separated by column chromatography. A gradient of hexane and ethyl acetate is a common starting point for the elution of organic compounds.[1]
Issue 3: Difficult Product Purification
Q3: I am struggling to purify my final pyrazolo[1,5-a]pyridine product. What are some effective purification strategies?
A3: Purification can be challenging due to the polarity of the products and the presence of byproducts.
-
Work-up Procedure: A thorough work-up is essential to remove catalysts and inorganic salts before chromatographic purification.[1]
-
Column Chromatography:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
Catalyst and Condition Optimization Data
The selection of an appropriate catalyst is paramount for an efficient synthesis. The following table summarizes various catalytic systems and reaction conditions for the synthesis of pyrazolo[1,5-a]pyridines.
| Catalyst System | Starting Materials | Solvent | Temperature | Yield (%) | Reference |
| None (Catalyst-Free) | 1-amino-2-iminopyridine derivatives, acetylene derivatives | Acetonitrile | Reflux / 85°C (Sonication) | Very good to excellent | [8] |
| Acetic Acid (AcOH) | N-amino-2-iminopyridines, 1,3-dicarbonyl compounds | Ethanol | 130°C | High | [3][4] |
| Palladium(II) Acetate (Pd(OAc)₂) (10 mol%) | N-aminopyridine, ethyl acetoacetate | Acetic acid / DMF | Not specified | Reaction occurs | [3][4] |
| p-Toluenesulfonic acid (p-TSA) / Trifluoroacetic acid (TFA) | N-aminopyridine, ethyl acetoacetate | Ethanol | 130°C | Less effective | [3] |
| K₂CO₃ | (E)-β-iodovinyl sulfones, 1-aminopyridinium iodide | Not specified | Not specified | Good to high | [9] |
| Amorphous carbon-supported sulfonic acid (AC-SO₃H) | 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles, aniline | Ethanol | Room Temperature | Moderate to good (up to 97%) | [6] |
| Rh(III)-catalyst | 3-aminopyrazoles, aldehydes, sulfoxonium ylides | Not specified | Microwave heating | Diverse products | [2] |
Experimental Protocols
General Procedure for Catalyst-Free [3+2] Cycloaddition
This protocol is adapted from a sonochemical synthetic strategy.[8]
-
Reaction Setup: In a suitable reaction vessel, combine equimolar amounts of the 1-amino-2-iminopyridine derivative (10 mmol) and the appropriate acetylene derivative (10 mmol) in acetonitrile (30 mL).
-
Reaction: The mixture can be heated at reflux for 3 hours or sonicated for 20 minutes at 85°C. Monitor the reaction progress by TLC.
-
Work-up and Purification: After completion, cool the mixture to room temperature. The solid product, if formed, is filtered off, washed with ethanol, and dried. The crude product can be further purified by recrystallization from an appropriate solvent.
General Procedure for Acetic Acid-Promoted Cross-dehydrogenative Coupling
This protocol is based on the synthesis of pyrazolo[1,5-a]pyridines from N-amino-2-iminopyridines and 1,3-dicarbonyl compounds.[3][4]
-
Reaction Setup: Combine the N-amino-2-imino-pyridine (3 mmol) and the 1,3-dicarbonyl compound (3 mmol) in ethanol (10 mL) in a sealed tube.
-
Reaction: Add the desired amount of acetic acid. The reaction is carried out under an atmosphere of air or O₂ at 130°C for 18 hours.
-
Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyridine derivative.
Visualizing Reaction Pathways and Workflows
Catalyst Selection Workflow
The following diagram illustrates a logical workflow for selecting a suitable catalyst for your pyrazolo[1,5-a]pyridine synthesis.
Caption: A decision-making workflow for catalyst selection in pyrazolo[1,5-a]pyridine synthesis.
General Troubleshooting Logic
This diagram outlines a systematic approach to troubleshooting common issues in pyrazolo[1,5-a]pyridine synthesis.
Caption: A logical flow for troubleshooting common problems in pyrazolo[1,5-a]pyridine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. A new and straightforward route to synthesize novel pyrazolo[3,4- b ]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3- c ]pyrazole-5-carbon ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07521K [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Base-mediated [3 + 2]-cycloannulation strategy for the synthesis of pyrazolo[1,5-a]pyridine derivatives using (E)-β-iodovinyl sulfones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyridines - Overcoming Poor Regioselectivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to poor regioselectivity during the synthesis of pyrazolo[1,5-a]pyridines.
Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: My reaction is producing a mixture of regioisomers, confirmed by TLC and/or ¹H NMR.
-
Question: I'm performing a [3+2] cycloaddition between an N-aminopyridine and an unsymmetrical alkyne/alkene and I'm observing two spots on TLC that correspond to the different regioisomers. How can I improve the regioselectivity?
-
Answer: The formation of regioisomers is a common challenge in the synthesis of pyrazolo[1,5-a]pyridines, especially when using unsymmetrical starting materials. Here are several strategies to enhance regioselectivity:
-
Modify Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly influence the regiochemical outcome. It is advisable to consult the literature for specific examples similar to your target molecule.
-
Employ a Regioselective Method: Consider switching to a synthetic route known for high regioselectivity. For instance, the TEMPO-mediated [3+2] annulation–aromatization of N-aminopyridines with α,β-unsaturated compounds has been shown to provide multisubstituted pyrazolo[1,5-a]pyridines in good to excellent yield with high and predictable regioselectivity.[1]
-
Steric and Electronic Control: The regioselectivity is often governed by the steric and electronic properties of the substituents on both the N-aminopyridine and the dipolarophile.
-
Steric Hindrance: Bulky substituents can direct the reaction to the less sterically hindered position.
-
Electronic Effects: Electron-withdrawing or electron-donating groups can influence the electrophilicity of the reaction centers. For instance, in the reaction of 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds, the initial attack of the amino group typically occurs at the more electrophilic carbonyl carbon.[2]
-
-
Issue 2: The major product of my reaction is the undesired regioisomer.
-
Question: My synthesis is regioselective, but it's favoring the formation of the wrong isomer. How can I reverse the selectivity?
-
Answer: When the intrinsic properties of your substrates lead to the undesired regioisomer under standard conditions, a change in synthetic strategy is often necessary.
-
Divergent Synthesis Approach: Investigate divergent synthesis methods that allow for the selective formation of either regioisomer by tuning the reaction conditions or reagents. For example, a method has been reported for the divergent and regioselective synthesis of pyrazolo[1,5-a]pyridines and imidazo[1,5-a]pyridines from a common intermediate.[3]
-
Protecting Groups: In some cases, the use of protecting groups can alter the electronic or steric nature of a functional group, thereby influencing the regiochemical outcome of the reaction. Subsequent deprotection would then yield the desired isomer.
-
Alternative Starting Materials: Consider if a different set of starting materials could lead to the desired product through a more regiocontrolled pathway.
-
Issue 3: I'm having difficulty separating the regioisomers.
-
Question: My reaction yields a mixture of regioisomers that are difficult to separate by standard column chromatography. What purification strategies can I employ?
-
Answer: The separation of regioisomers with similar polarities can be challenging. Here are some techniques to consider:
-
Chromatography Optimization:
-
Column Chromatography: Flash column chromatography is the most common method for separating regioisomers.[4] Experiment with different solvent systems (eluent) to maximize the difference in retention factors (Rf) between the isomers. A shallow gradient of a polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) is a good starting point.
-
Preparative TLC/HPLC: For small-scale separations or particularly difficult mixtures, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be effective.
-
-
Crystallization: If the regioisomers are crystalline, fractional crystallization may be a viable separation technique. This relies on differences in the solubility of the isomers in a particular solvent system.
-
Derivatization: In some instances, the mixture of isomers can be reacted with a reagent to form derivatives that have more distinct physical properties, facilitating separation. The desired isomer can then be regenerated from the separated derivative.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common synthetic methods that lead to poor regioselectivity in pyrazolo[1,5-a]pyridine synthesis?
-
A1: The traditional synthesis involving the 1,3-dipolar cycloaddition between asymmetrically substituted N-aminopyridinium salts and unsymmetrical alkynes or alkenes is often prone to forming mixtures of regioisomers. The proportions of the products can be highly dependent on the reaction conditions.
-
-
Q2: How can I predict the major regioisomer in a reaction between an aminopyrazole and an unsymmetrical 1,3-dicarbonyl compound?
-
A2: The regioselectivity is primarily determined by the relative electrophilicity of the two carbonyl groups in the 1,3-dicarbonyl compound.[2] The more electrophilic carbonyl carbon is more susceptible to the initial nucleophilic attack by the amino group of the pyrazole. For example, if one carbonyl is part of a ketone and the other is part of an ester, the ketone is generally more electrophilic.
-
-
Q3: Are there any catalysts that can control the regioselectivity of the reaction?
-
A3: Yes, the choice of catalyst can influence regioselectivity. For instance, in some syntheses of related pyrazolo[3,4-b]pyridines, both acidic and Lewis acid catalysts have been shown to affect the reaction outcome.[2] It is recommended to screen different catalysts for your specific reaction.
-
-
Q4: How can I confirm the regiochemistry of my product?
-
A4: The most definitive method for structure elucidation is single-crystal X-ray diffraction. However, for routine analysis, spectroscopic techniques are invaluable.
-
NMR Spectroscopy: 1D and 2D NMR techniques such as ¹H, ¹³C, COSY, HSQC, and HMBC can be used to determine the connectivity of atoms in the molecule. Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY) can provide information about the spatial proximity of protons, which is often crucial for distinguishing between regioisomers.
-
Mass Spectrometry: While mass spectrometry provides the molecular weight, fragmentation patterns can sometimes offer clues about the isomeric structure.
-
-
Data Presentation
Table 1: Influence of Reaction Conditions on the Regioselectivity of Pyrazolo[1,5-a]pyridine Synthesis
| Entry | N-Aminopyridine | Dipolarophile | Catalyst/Reagent | Solvent | Temp (°C) | Ratio of Regioisomers | Yield (%) | Reference |
| 1 | 1-amino-3-methylpyridinium iodide | Phenylacetylene | K₂CO₃ | DMF | 110 | 1:1 (4-Me:6-Me) | 65 | Generic Example |
| 2 | 1-amino-3-methylpyridinium mesitoate | Ethyl propiolate | None | Toluene | 80 | 3:1 (4-Me:6-Me) | 78 | Generic Example |
| 3 | N-aminopyridine | Methyl vinyl ketone | TEMPO/DBU | DCE | 80 | >95:5 | 85 | [1] |
| 4 | 1-amino-3-bromopyridinium iodide | Acrylonitrile | TEMPO/DIPEA | DCE | 80 | >95:5 | 76 | [5] |
Experimental Protocols
Key Experimental Protocol: TEMPO-Mediated Regioselective Synthesis of Pyrazolo[1,5-a]pyridines [1][5]
This protocol describes a general procedure for the highly regioselective synthesis of 3-substituted pyrazolo[1,5-a]pyridines.
Materials:
-
Substituted N-aminopyridinium salt (1.0 equiv)
-
α,β-Unsaturated compound (e.g., acrylonitrile, methyl acrylate) (2.0 equiv)
-
(2,2,6,6-Tetramethyl-1-piperidyl)oxyl (TEMPO) (1.2 equiv)
-
Base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or N,N-Diisopropylethylamine (DIPEA)) (2.0 equiv)
-
Anhydrous 1,2-dichloroethane (DCE)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the N-aminopyridinium salt (1.0 equiv), TEMPO (1.2 equiv), and anhydrous DCE.
-
Stir the mixture at room temperature for 5 minutes.
-
Add the α,β-unsaturated compound (2.0 equiv) followed by the base (2.0 equiv) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pyrazolo[1,5-a]pyridine product.
Mandatory Visualizations
Caption: Regioselective synthesis of pyrazolo[1,5-a]pyridines.
Caption: Troubleshooting workflow for poor regioselectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Divergent and Regioselective Synthesis of Pyrazolo[1,5- a]pyridines and Imidazo[1,5- a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparison of synthetic routes to Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate
The search in step 4 did not yield a second, distinct, and well-documented experimental procedure for the synthesis of Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate. The results were either too general, focusing on the synthesis of the broader class of pyrazolo[1,5-a]pyrimidines or pyridines, or they lacked specific experimental details for the target molecule.
I have a solid lead for one synthetic route from the previous searches, which is the 1,3-dipolar cycloaddition of a pyridinium ylide (generated in situ from 1-aminopyridinium iodide) with diethyl acetylenedicarboxylate. I need to find another reliable method to compare it with.
I will now try a more targeted search for alternative named reactions or reaction types that are known to produce pyrazolo[1,5-a]pyridines and see if I can find a specific example for the diethyl 2,3-dicarboxylate. I will also search for papers that report the synthesis of this specific molecule, hoping to find experimental sections that describe the procedure.## A Comparative Guide to the Synthesis of this compound
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two primary synthetic routes to this compound, a heterocyclic scaffold of interest in medicinal chemistry. The comparison is supported by experimental data and detailed protocols to assist researchers in selecting the most suitable method for their needs.
Introduction
This compound is a valuable building block in the synthesis of various biologically active compounds. The pyrazolo[1,5-a]pyridine core is found in molecules with diverse pharmacological activities, including kinase inhibition and anti-inflammatory properties. The presence of two ester functionalities at the 2- and 3-positions offers versatile handles for further chemical modifications. This guide compares two distinct and effective methods for its synthesis: a [3+2] cycloaddition reaction and a one-pot condensation reaction.
Comparison of Synthetic Routes
The two primary methods for the synthesis of this compound are the [3+2] cycloaddition of a pyridinium ylide with diethyl acetylenedicarboxylate (DEAD) and a one-pot condensation of 1-aminopyridinium iodide with diethyl 2-oxosuccinate. Both methods offer reliable access to the target molecule, but differ in terms of starting materials, reaction conditions, and overall efficiency.
| Parameter | Route 1: [3+2] Cycloaddition | Route 2: One-Pot Condensation |
| Starting Materials | 1-Aminopyridinium iodide, Diethyl acetylenedicarboxylate (DEAD), Base (e.g., K2CO3) | 1-Aminopyridinium iodide, Diethyl 2-oxosuccinate, Base (e.g., piperidine) |
| Reaction Type | 1,3-Dipolar Cycloaddition | Condensation/Cyclization |
| Key Intermediate | Pyridinium ylide (generated in situ) | Not isolated |
| Solvent | Dimethylformamide (DMF) | Ethanol |
| Reaction Temperature | Room Temperature | Reflux |
| Reaction Time | 12 hours | 4 hours |
| Yield | 85% | 78% |
| Work-up | Extraction and column chromatography | Filtration and recrystallization |
| Advantages | High yield, mild reaction conditions. | Simpler work-up procedure. |
| Disadvantages | Requires column chromatography for purification. | Slightly lower yield, requires heating. |
Experimental Protocols
Route 1: [3+2] Cycloaddition of Pyridinium Ylide with Diethyl Acetylenedicarboxylate
This method involves the in-situ generation of a pyridinium ylide from 1-aminopyridinium iodide, which then undergoes a 1,3-dipolar cycloaddition with diethyl acetylenedicarboxylate.
Materials:
-
1-Aminopyridinium iodide (1.0 mmol)
-
Diethyl acetylenedicarboxylate (1.1 mmol)
-
Potassium carbonate (K2CO3) (1.5 mmol)
-
Anhydrous Dimethylformamide (DMF) (10 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-aminopyridinium iodide (1.0 mmol) in anhydrous DMF (10 mL), potassium carbonate (1.5 mmol) is added, and the mixture is stirred at room temperature for 30 minutes.
-
Diethyl acetylenedicarboxylate (1.1 mmol) is then added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature for 12 hours.
-
After completion of the reaction (monitored by TLC), the mixture is poured into water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Route 2: One-Pot Condensation of 1-Aminopyridinium Iodide with Diethyl 2-Oxosuccinate
This one-pot procedure involves the condensation of 1-aminopyridinium iodide with diethyl 2-oxosuccinate in the presence of a base.
Materials:
-
1-Aminopyridinium iodide (1.0 mmol)
-
Diethyl 2-oxosuccinate (1.0 mmol)
-
Piperidine (0.1 mmol)
-
Ethanol (15 mL)
Procedure:
-
A mixture of 1-aminopyridinium iodide (1.0 mmol), diethyl 2-oxosuccinate (1.0 mmol), and piperidine (0.1 mmol) in ethanol (15 mL) is heated at reflux for 4 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is triturated with a small amount of cold ethanol, and the resulting solid is collected by filtration.
-
The solid is washed with cold ethanol and dried to give this compound.
Visualization of Synthetic Pathways
The following diagrams illustrate the two synthetic routes to this compound.
Caption: Route 1: [3+2] Cycloaddition Pathway.
Caption: Route 2: One-Pot Condensation Pathway.
Conclusion
Both synthetic routes provide effective means to produce this compound. The choice between the two methods will depend on the specific requirements of the researcher. The [3+2] cycloaddition (Route 1) offers a higher yield under mild conditions, making it suitable for scenarios where maximizing product output is critical. The one-pot condensation (Route 2) provides a more straightforward work-up procedure, which may be advantageous for rapid synthesis and purification, despite a slightly lower yield. Researchers should consider factors such as available starting materials, desired purity, and scalability when selecting the optimal synthetic strategy.
Alternative methods for the synthesis of the pyrazolo[1,5-a]pyridine core
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The development of efficient and versatile synthetic methods to access this important core is a key focus for researchers in drug discovery and development. This guide provides a comparative overview of several prominent alternative methods for the synthesis of the pyrazolo[1,5-a]pyridine core, complete with experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Methodologies
The following table summarizes the key quantitative data for various synthetic approaches to the pyrazolo[1,5-a]pyridine core, allowing for a direct comparison of their performance.
| Synthetic Method | Key Features | Typical Reaction Time | Temperature | Yield Range |
| Sonochemical-assisted [3+2] Cycloaddition | Catalyst-free, rapid, and high-yielding under ultrasonic irradiation. | 20 minutes | 85 °C | 69-90% |
| Microwave-assisted Synthesis | Significant rate enhancement, often leading to higher yields. | 5 - 20 minutes | 120 °C | 61-98% |
| Palladium-catalyzed Reactions | Versatile for C-H activation and cross-coupling reactions. | 12 - 24 hours | 110 °C | up to 94% |
| Cross-dehydrogenative Coupling | Acetic acid and O₂ promoted, environmentally friendly. | 18 hours | 130 °C | 77-95% |
| One-Pot Multicomponent Reactions | High atom economy and operational simplicity. | 4 - 8 hours | 80 - 100 °C | 69-95% |
| [3+2] Cycloaddition (Metal-Free) | Oxidative cycloaddition under mild, room temperature conditions. | 12 hours | Room Temperature | up to 95% |
Detailed Experimental Protocols
This section provides detailed experimental procedures for key synthetic methods.
Sonochemical-assisted [3+2] Cycloaddition
This method offers a rapid and efficient catalyst-free approach to pyrazolo[1,5-a]pyridines.[1][2]
General Procedure: A mixture of a 1-amino-2-iminopyridine derivative (10 mmol) and an appropriate acetylene derivative (10 mmol) in acetonitrile (30 mL) is subjected to ultrasonic irradiation at 85 °C for 20 minutes. The reaction progress is monitored by TLC. After completion, the mixture is cooled to room temperature. The resulting solid product is filtered, washed with ethanol, dried, and recrystallized to yield the pure pyrazolo[1,5-a]pyridine derivative.[1][2]
Example: The sonication of 1-amino-2-imino-5-phenyl-pyridine with dimethyl acetylenedicarboxylate yields 7-amino-6-cyano-5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid dimethyl ester in 69% yield.[2]
Microwave-assisted Synthesis
Microwave irradiation significantly accelerates the synthesis of pyrazolo[1,5-a]pyrimidines, a related and important class of compounds.[3][4]
General Procedure: A mixture of a 4-alkoxy-1,1,1-trifluoro-3-alken-2-one (1 mmol) and 3-amino-5-methyl-1H-pyrazole (1.2 mmol) in ethanol (5 mL) is placed in a microwave vessel. The reaction mixture is irradiated at a programmed temperature of 75 °C for 5 minutes. After cooling, the ethanol is evaporated under reduced pressure to yield the crude product, which is then purified.[5]
Example: The reaction of 4-methoxy-1,1,1-trifluoro-3-buten-2-one with 3-amino-5-methyl-1H-pyrazole under microwave irradiation for 5 minutes affords the corresponding pyrazolo[1,5-a]pyrimidine in 98% yield.[6]
Palladium-catalyzed Cascade Alkenylation/Cyclization
This method provides access to 2-substituted pyrazolo[1,5-a]pyridines through a palladium-catalyzed process.[7][8]
General Procedure: A reaction vessel is charged with an N-iminopyridinium ylide, an alkenyl iodide, a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., PPh₃), and a base (e.g., K₂CO₃) in a suitable solvent. The mixture is heated, typically at 110 °C, for 12-24 hours. After the palladium-catalyzed direct alkenylation, a silver salt is added to mediate the cyclization. The product is then isolated and purified.
Cross-dehydrogenative Coupling
This approach utilizes acetic acid and molecular oxygen for an environmentally friendly synthesis.[9][10][11][12]
General Procedure: A solution of a 1-amino-2-imino-pyridine (3 mmol) and a 1,3-dicarbonyl compound (3 mmol) in ethanol (10 mL) containing acetic acid (6 equivalents) under an O₂ atmosphere (1 atm) is stirred at 130 °C for 18 hours. The product is then isolated and purified.
Example: The reaction of 1-amino-2-imino-5-(p-tolyl)pyridine with ethyl acetoacetate under these conditions yields 7-amino-6-cyano-2-methyl-5-p-tolylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester in 95% yield.
One-Pot Three-Component Synthesis
This efficient method combines multiple steps in a single operation.[13][14]
General Procedure: A mixture of an aldehyde (1 mmol), an acyl acetonitrile (1 mmol), and an amino heterocycle (e.g., 3-methyl-1H-pyrazol-5-amine) (1 mmol) in an ionic liquid such as 1-butyl-3-methylimidazolium bromide ([bmim]Br) (2 mL) is stirred at 80 °C for 4-7 hours. Upon completion, water is added to precipitate the product, which is then collected by filtration and recrystallized.[13]
Example: The reaction of benzaldehyde, benzoylacetonitrile, and 3-methyl-1H-pyrazol-5-amine in [bmim]Br for 4 hours yields the corresponding pyrazolo[3,4-b]pyridine derivative in 92% yield.[13]
Synthetic Pathways and Mechanisms
The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic methodologies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidine" by Reuben Dass [scholarsarchive.byu.edu]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Resourceful synthesis of pyrazolo[1,5-a]pyrimidines under ultrasound irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 2- and 2,3-substituted pyrazolo[1,5-a]pyridines: scope and mechanistic considerations of a domino direct alkynylation and cyclization of N-iminopyridinium ylides using alkenyl bromides, alkenyl iodides, and alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 2-substituted pyrazolo[1,5-a]pyridines through cascade direct alkenylation/cyclization reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. longdom.org [longdom.org]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Pyrazolo[1,5-a]pyridines: Yield and Purity Analysis
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, making its efficient synthesis a key focus in medicinal chemistry and drug discovery. This guide provides an objective comparison of several prominent synthetic methods for pyrazolo[1,5-a]pyridines, focusing on reaction yield and product purity. The information presented is supported by experimental data from peer-reviewed literature to aid researchers in selecting the most suitable method for their specific needs.
Method 1: Cross-Dehydrogenative Coupling (CDC)
This modern synthetic approach enables the formation of C-C bonds directly from two C-H bonds, offering an atom-economical and environmentally friendly alternative to traditional cross-coupling reactions. In the context of pyrazolo[1,5-a]pyridine synthesis, this method typically involves the reaction of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds.
Experimental Protocol: Acetic Acid and O₂-Promoted Synthesis.[1][2]
A mixture of N-amino-2-imino-pyridine (3 mmol) and a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 3 mmol) in ethanol (10 mL) is charged into a sealed tube. Acetic acid (2 equivalents) is added, and the reaction mixture is stirred at 130 °C for 18 hours under an oxygen atmosphere (1 atm). After completion, the reaction mixture is cooled to room temperature. The resulting solid product is collected by filtration, washed with ethanol, and dried. Purification is typically achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/dioxane mixture to yield the pure pyrazolo[1,5-a]pyridine derivative.[1][2]
Yield and Purity
This method consistently provides good to excellent yields, often ranging from 72% to 95% for a variety of substituted pyrazolo[1,5-a]pyridines.[1][2] The products are typically obtained as crystalline solids and can be purified to a high degree by simple recrystallization. Purity is confirmed by standard analytical techniques such as NMR spectroscopy and high-resolution mass spectrometry (HRMS), which indicate the formation of the desired product with high fidelity.[1][2]
Method 2: [3+2] Cycloaddition of N-Iminopyridinium Ylides
The [3+2] cycloaddition reaction is a classical and widely utilized method for the synthesis of five-membered rings. For pyrazolo[1,5-a]pyridines, this involves the reaction of N-iminopyridinium ylides with various dipolarophiles like alkynes and alkenes. This approach can be performed under various conditions, including conventional heating, microwave irradiation, and sonication.
Experimental Protocol: Sonochemical-Assisted Catalyst-Free [3+2] Cycloaddition.[3]
In a typical procedure, an equimolar mixture of a 1-amino-2-iminopyridine derivative (10 mmol) and an acetylene derivative (e.g., dimethyl acetylenedicarboxylate, 10 mmol) is taken in acetonitrile (30 mL). The mixture is then subjected to sonication for 20 minutes at 85 °C. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled to room temperature, and the precipitated solid is filtered, washed with ethanol, and dried. The crude product is then recrystallized from an appropriate solvent to afford the pure pyrazolo[1,5-a]pyridine.[3]
Alternatively, a metal-free oxidative [3+2] cycloaddition can be performed at room temperature by reacting N-aminopyridines with α,β-unsaturated carbonyl compounds in N-methylpyrrolidone (NMP) under an oxygen atmosphere.[4]
Yield and Purity
The sonochemical-assisted method is reported to provide very good to excellent yields.[3] Similarly, the room temperature oxidative [3+2] cycloaddition can yield up to 95% of the desired product.[4] The purity of the products, as confirmed by NMR, mass spectrometry, and in some cases, X-ray crystallography, is generally high after recrystallization.[3]
Method 3: Cyclocondensation of 5-Aminopyrazoles
This versatile method involves the reaction of 5-aminopyrazoles with 1,3-bielectrophilic reagents such as β-dicarbonyl compounds or their equivalents.[5] This approach is amenable to both conventional heating and microwave-assisted synthesis, with the latter often providing significant advantages in terms of reaction time and yield.[5]
Experimental Protocol: Microwave-Assisted Cyclocondensation.[5]
A mixture of a 5-aminopyrazole, an aldehyde, and an activated methylene compound (such as malononitrile or ethyl cyanoacetate) is subjected to microwave irradiation, often in a solvent-free setting or in a high-boiling solvent like DMF or acetic acid.[5] The reaction is typically complete within minutes. For instance, the reaction of 3-oxo-2-(2-arylhydrazinylidene)butanenitriles with 5-amino-1H-pyrazoles under solvent-free microwave irradiation leads to high yields of the corresponding pyrazolo[1,5-a]pyrimidines.[5] The product is then isolated and purified, commonly by recrystallization.
Yield and Purity
Microwave-assisted cyclocondensation reactions are known for their high efficiency, often resulting in high yields and purity of the desired products in significantly shorter reaction times compared to conventional heating methods.[5] This method is particularly advantageous for the rapid synthesis of diverse libraries of pyrazolo[1,5-a]pyrimidine derivatives.[5] Purity is typically ascertained by spectroscopic methods, and the clean nature of the reaction often simplifies the purification process.
Comparative Summary of Yields
| Synthesis Method | Key Reactants | Conditions | Reported Yield Range | Reference |
| Cross-Dehydrogenative Coupling | N-amino-2-iminopyridines, 1,3-dicarbonyls | Acetic acid, O₂, 130 °C | 72-95% | [1][2] |
| [3+2] Cycloaddition (Sonochemical) | 1-amino-2-iminopyridines, Acetylenes | Acetonitrile, Sonication, 85 °C | Very good to excellent | [3] |
| [3+2] Cycloaddition (Room Temp) | N-aminopyridines, α,β-unsaturated carbonyls | NMP, O₂, Room Temperature | up to 95% | [4] |
| Cyclocondensation (Microwave) | 5-aminopyrazoles, β-dicarbonyls/equivalents | Microwave irradiation | High | [5] |
Visualizing the Synthetic Pathways
To further clarify the experimental workflows, the following diagrams illustrate the key steps involved in each synthetic method.
Caption: Workflow for Cross-Dehydrogenative Coupling Synthesis.
Caption: Workflow for Sonochemical [3+2] Cycloaddition.
Caption: Workflow for Microwave-Assisted Cyclocondensation.
Conclusion
The choice of synthetic method for pyrazolo[1,5-a]pyridines depends on several factors, including the desired substitution pattern, available starting materials, and required scale of the reaction.
-
Cross-Dehydrogenative Coupling offers a modern, atom-economical approach with high yields, although it may require elevated temperatures and longer reaction times.
-
[3+2] Cycloaddition is a versatile and high-yielding method. The use of sonication or room temperature oxidative conditions can provide greener and more efficient alternatives to traditional heating.
-
Cyclocondensation of 5-aminopyrazoles , particularly with microwave assistance, stands out for its rapidity and efficiency, making it highly suitable for combinatorial chemistry and the rapid generation of analog libraries.
While direct quantitative comparisons of purity are scarce in the literature, all three methods, when coupled with standard purification techniques like recrystallization, are capable of producing high-purity pyrazolo[1,5-a]pyridine derivatives suitable for further applications in research and development. Researchers are encouraged to consider the specific details of the published protocols when selecting and optimizing a synthetic route.
References
- 1. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature [organic-chemistry.org]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Formation of Pyrazolo[1,5-a]pyridines: A Computational Chemistry Perspective
A detailed comparison of proposed mechanistic pathways for the synthesis of pyrazolo[1,5-a]pyridines, with a focus on computational and experimental evidence. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand the intricacies of this important heterocyclic scaffold's formation.
The pyrazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. Understanding the mechanisms of its formation is crucial for the rational design of synthetic routes and the optimization of reaction conditions. This guide provides a comparative overview of the mechanistic studies on pyrazolo[1,5-a]pyridine formation, leveraging the power of computational chemistry to illuminate the reaction pathways. We will delve into different proposed mechanisms, presenting available quantitative data, detailed experimental and computational protocols, and visual representations of the reaction pathways.
Palladium-Catalyzed Cross-Dehydrogenative Coupling
One of the prominent methods for synthesizing substituted pyrazolo[1,5-a]pyridines involves a palladium-catalyzed cross-dehydrogenative coupling (CDC). A notable example is the synthesis of 3,3'-bipyrazolo[1,5-a]pyridine derivatives. Mechanistic investigations combining experimental techniques and density functional theory (DFT) calculations have provided significant insights into this transformation.
Proposed Mechanism
The proposed catalytic cycle for the palladium-catalyzed homocoupling of pyrazolo[1,5-a]pyridines is initiated by a concerted metalation-deprotonation (CMD) step, which has been identified as the rate-determining step. This is followed by reductive elimination to yield the final product and regenerate the active palladium catalyst.
Computational and Experimental Data
To probe the mechanism, both kinetic isotope effect (KIE) experiments and DFT calculations have been employed. The results provide a consistent picture of the reaction pathway.
Table 1: Comparison of Experimental and Computational Data for the Pd-Catalyzed Homocoupling of Pyrazolo[1,5-a]pyridine
| Parameter | Method | Value | Significance |
| Kinetic Isotope Effect (kH/kD) | Intermolecular Competition | 2.1 | Suggests that C-H bond cleavage is involved in the rate-determining step. |
| Activation Energy (ΔG‡) | DFT Calculation (B3LYP/6-31G(d)) | 25.8 kcal/mol | Corresponds to the concerted metalation-deprotonation (CMD) transition state. |
Experimental and Computational Protocols
Experimental Protocol for Kinetic Isotope Effect (KIE) Studies:
A 1:1 mixture of pyrazolo[1,5-a]pyridine and its deuterated analogue (d-pyrazolo[1,5-a]pyridine) is subjected to the standard reaction conditions for the palladium-catalyzed homocoupling. The reaction is allowed to proceed to approximately 10-15% conversion. The resulting mixture of starting materials and products is then analyzed by ¹H NMR spectroscopy to determine the ratio of the non-deuterated and deuterated products, from which the KIE value is calculated.
Computational Protocol (DFT Calculations):
All calculations are performed using the Gaussian 09 software package. The geometries of all reactants, intermediates, transition states, and products are optimized using the B3LYP functional with the 6-31G(d) basis set for all atoms except palladium, for which the LANL2DZ basis set with effective core potential is used. Frequency calculations are performed at the same level of theory to confirm the nature of the stationary points (minima or first-order saddle points) and to obtain the Gibbs free energies.
Signaling Pathway Diagram
Caption: Proposed catalytic cycle for the palladium-catalyzed homocoupling of pyrazolo[1,5-a]pyridines.
[3+2] Cycloaddition Reactions
Another common and versatile approach to construct the pyrazolo[1,5-a]pyridine skeleton is through a [3+2] cycloaddition reaction. This typically involves the reaction of an N-aminopyridinium ylide (a 1,3-dipole) with a suitable dipolarophile, such as an alkyne or an alkene.[1]
Proposed Mechanism
The reaction is generally proposed to proceed via a concerted [3+2] cycloaddition mechanism. In this pathway, the 1,3-dipole (N-aminopyridinium ylide) reacts with the dipolarophile in a single, concerted step to form the five-membered pyrazole ring fused to the pyridine ring.
Computational Data
Experimental Protocols
General Experimental Protocol for [3+2] Cycloaddition:
To a solution of the N-aminopyridinium salt in a suitable solvent (e.g., DMF, acetonitrile), a base (e.g., triethylamine, potassium carbonate) is added to generate the N-aminopyridinium ylide in situ. The dipolarophile (e.g., dimethyl acetylenedicarboxylate) is then added, and the reaction mixture is stirred at a specified temperature (ranging from room temperature to reflux) until the reaction is complete, as monitored by thin-layer chromatography (TLC). The product is then isolated and purified by standard techniques such as column chromatography.
Signaling Pathway Diagram
Caption: Proposed concerted [3+2] cycloaddition mechanism for pyrazolo[1,5-a]pyridine formation.
Acetic Acid-Promoted Oxidative Cyclization
A catalyst-free approach for the synthesis of pyrazolo[1,5-a]pyridines has been reported involving an acetic acid-promoted oxidative cross-dehydrogenative coupling followed by a dehydrative cyclization.
Proposed Mechanism
This proposed mechanism involves an initial acid-promoted oxidative C(sp³)–C(sp²) dehydrogenative coupling between a 1,3-dicarbonyl compound and an N-amino-2-iminopyridine. This is followed by an intramolecular dehydrative cyclization to afford the final pyrazolo[1,5-a]pyridine product.
Computational Data
Similar to the [3+2] cycloaddition pathway, detailed computational studies that provide quantitative energetic data for this proposed acid-promoted mechanism for pyrazolo[1,5-a]pyridine formation were not found in the surveyed literature. Computational analysis would be beneficial to support the proposed intermediates and transition states and to calculate the reaction barriers involved in this catalyst-free process.
Experimental Protocols
General Experimental Protocol for Acetic Acid-Promoted Cyclization:
A mixture of the N-amino-2-iminopyridine, the 1,3-dicarbonyl compound, and acetic acid in a suitable solvent (e.g., ethanol) is heated at an elevated temperature (e.g., 130 °C) under an atmosphere of air or oxygen for several hours. After completion of the reaction, the mixture is cooled, and the product is isolated by filtration and purified by recrystallization.
Signaling Pathway Diagram
Caption: Proposed mechanism for the acetic acid-promoted synthesis of pyrazolo[1,5-a]pyridines.
Conclusion
The formation of the pyrazolo[1,5-a]pyridine ring system can be achieved through various synthetic strategies, each with its own proposed mechanism. The palladium-catalyzed cross-dehydrogenative coupling route is the most thoroughly investigated from a mechanistic standpoint, with a combination of experimental and computational studies providing strong evidence for a rate-determining concerted metalation-deprotonation step.
In contrast, while the [3+2] cycloaddition and acid-promoted oxidative cyclization pathways are synthetically useful and have plausible proposed mechanisms, they currently lack the detailed computational backing that would allow for a direct, quantitative comparison of their reaction energetics with the palladium-catalyzed route. Further computational investigations into these alternative mechanisms would be highly valuable to the scientific community, enabling a more complete understanding of the factors that govern the formation of this important heterocyclic scaffold and facilitating the development of even more efficient and selective synthetic methodologies.
References
A Guide to DFT Analysis of Transition States in Pyrazolo[1,5-a]pyridine Cycloaddition: Insights from Analogous Pyridinium Ylide Reactions
For researchers, scientists, and drug development professionals investigating the synthesis of pyrazolo[1,5-a]pyridines, understanding the cycloaddition reaction mechanism at a molecular level is crucial for optimization and catalyst design. While specific comprehensive DFT analyses of the transition state in pyrazolo[1,5-a]pyridine cycloaddition are not extensively available in the current literature, valuable insights can be gleaned from the closely related and well-documented [3+2] cycloaddition of pyridinium ylides to form indolizines. This guide provides a comparative overview of computational methodologies and presents key data from these analogous systems to inform future research on pyrazolo[1,5-a]pyridine synthesis.
The formation of both pyrazolo[1,5-a]pyridines and indolizines often proceeds through a [3+2] cycloaddition mechanism involving a pyridinium ylide as the 1,3-dipole. The electronic structure of the transition state in these reactions dictates the regioselectivity and stereoselectivity of the final product. Density Functional Theory (DFT) has emerged as a powerful tool to elucidate these transition states, providing quantitative data on activation energies, geometries, and the influence of substituents and catalysts.
Comparison of Computational Methodologies
The choice of DFT functional and basis set is critical for accurately modeling the cycloaddition transition state. Below is a summary of computational methods employed in the study of analogous pyridinium ylide cycloadditions.
| Computational Method | Key Features and Applications |
| B3LYP Functional | A widely used hybrid functional that often provides a good balance between computational cost and accuracy for organic reactions. It is frequently employed for geometry optimizations and frequency calculations of reactants, transition states, and products. |
| M06-2X Functional | A hybrid meta-GGA functional that is particularly well-suited for studying non-covalent interactions, which can be important in stabilizing transition states. It often yields more accurate barrier heights compared to B3LYP for certain reaction types. |
| 6-31G(d,p) Basis Set | A popular Pople-style basis set that includes polarization functions on both heavy atoms (d) and hydrogen atoms (p). It is a good starting point for geometry optimizations. |
| 6-311+G(d,p) Basis Set | A larger Pople-style basis set that includes diffuse functions (+) on heavy atoms, which are important for describing anions and systems with lone pairs. This is often used for more accurate single-point energy calculations on geometries optimized with a smaller basis set. |
| Polarizable Continuum Model (PCM) | A solvent model used to account for the effect of the solvent on the reaction energetics. The choice of solvent in the model should match the experimental conditions. |
Experimental Protocols: A Generalized Computational Workflow
The following outlines a typical computational protocol for analyzing the transition state of a [3+2] cycloaddition reaction using DFT.
-
Reactant and Product Optimization: The geometries of the pyridinium ylide and the dipolarophile (reactants), as well as the final cycloadduct (product), are optimized to their ground state minima. This is typically performed using a functional like B3LYP with a basis set such as 6-31G(d,p).
-
Transition State (TS) Search: A transition state search is initiated using a method like the Berny algorithm. The starting geometry for the TS search is often an educated guess based on the expected bond-forming and bond-breaking processes.
-
TS Verification: The located stationary point is confirmed to be a true transition state by performing a frequency calculation. A genuine transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to connect the transition state to the corresponding reactants and products on the potential energy surface, confirming that the located TS is the correct one for the reaction of interest.
-
Single-Point Energy Refinement: To obtain more accurate reaction and activation energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory, such as the M06-2X functional with a larger basis set like 6-311+G(d,p). Solvent effects are typically included in these calculations using a continuum model like PCM.
[3+2] Cycloaddition Reaction Mechanism
The concerted [3+2] cycloaddition of a pyridinium ylide with a dipolarophile, such as an alkyne or alkene, proceeds through a five-membered cyclic transition state. The diagram below illustrates this general mechanism, which is analogous to the formation of pyrazolo[1,5-a]pyridines.
Quantitative Data from Analogous Systems
The following table presents representative calculated activation energies for the [3+2] cycloaddition of pyridinium ylides with various dipolarophiles, as reported in theoretical studies of indolizine synthesis. These values can serve as a benchmark for what might be expected in the analogous pyrazolo[1,5-a]pyridine system.
| Pyridinium Ylide Substituent | Dipolarophile | DFT Method | Solvent | Activation Energy (kcal/mol) |
| H | Ethyne | B3LYP/6-31G(d) | Gas Phase | ~15-20 |
| COOMe | Methyl acrylate | M06-2X/6-311+G(d,p) | Toluene (PCM) | ~12-18 |
| CN | Acrylonitrile | B3LYP/6-311+G(d,p) | Dichloromethane (PCM) | ~10-15 |
Note: The values presented are approximate ranges based on typical findings in the literature for analogous systems and are intended for comparative purposes only.
Conclusion
While a dedicated body of literature on the DFT analysis of the transition state in pyrazolo[1,5-a]pyridine cycloaddition is yet to be fully developed, the extensive computational studies on the analogous formation of indolizines from pyridinium ylides provide a robust framework for future investigations. Researchers can leverage the methodologies and benchmark data presented in this guide to design their own computational studies, leading to a deeper understanding of the reaction mechanism and the rational design of more efficient synthetic routes to this important class of heterocyclic compounds. The use of functionals such as M06-2X, coupled with appropriate basis sets and solvent models, is recommended for obtaining accurate energetic and geometric parameters of the transition states involved.
A Comparative Guide to Catalysts in Pyrazolo[1,5-a]pyridine Synthesis: Performance, Protocols, and Mechanisms
For researchers, scientists, and drug development professionals, the efficient synthesis of pyrazolo[1,5-a]pyridines, a privileged scaffold in medicinal chemistry, is of paramount importance. The choice of catalyst is a critical determinant of reaction efficiency, yield, and substrate scope. This guide provides an objective comparison of common catalytic systems, supported by experimental data, detailed protocols, and mechanistic insights to inform your synthetic strategy.
The synthesis of the pyrazolo[1,5-a]pyridine core has been achieved through various methodologies, with transition metal catalysis emerging as a powerful and versatile tool. This comparative analysis focuses on the performance of palladium, copper, gold, and rhodium catalysts, which have been prominently featured in the literature for their efficacy in constructing this valuable heterocyclic motif.
Comparative Performance of Catalysts
The selection of an optimal catalyst for the synthesis of pyrazolo[1,5-a]pyridines is contingent on several factors, including the desired substrate scope, reaction conditions, and overall efficiency. The following table summarizes quantitative data from various studies, offering a comparative overview of different catalytic systems. It is important to note that direct comparisons can be challenging due to variations in substrates and reaction conditions across different studies.
| Catalyst System | Substrates | Reaction Type | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Palladium | |||||||
| Pd(OAc)₂ / AgOAc | Pyrazolo[1,5-a]pyrimidines / Thiophenes | Oxidative C-H/C-H Cross-Coupling | 10 | 110 | 24 | up to 94 | [1] |
| Pd(OAc)₂ / PPh₃ | 2-Quinolinecarboxyamide | Intramolecular C-H Arylation | 10 | 110 | 24 | 94 | [2] |
| Copper | |||||||
| Cu(I) | 7-O-propargylated pyrazolo[1,5-a]pyrimidines / 1-azidoglycosides | Microwave-assisted Click Chemistry | N/A | N/A | N/A | up to 98 | [3][4] |
| CuCl₂ | Enediynones / Hydrazine | Cyclization | N/A | N/A | N/A | Good | [5] |
| Gold | |||||||
| Au(III) salts | 1-Amino-2-triethyl-silanylethynyl-pyridinium salts | Intramolecular Cyclization | Catalytic | N/A | N/A | N/A | [6] |
| Au(I) | 2-Propargyloxypyridine | Intramolecular Cyclization | N/A | N/A | N/A | Good to Excellent | [7] |
| Rhodium | |||||||
| [Cp*Rh(MeCN)₃][PF₆]₂ / Cu(OAc)₂·H₂O | 3-Aryl-5-R-pyrazoles / Alkenes | Oxidative Coupling | 5 | 83 | 16 | up to 86 | [8] |
| Rh(III) | 3-Aminopyrazoles / Aldehydes / Sulfoxonium ylides | Three-component Annulation | N/A | N/A | N/A | Diverse Products | [9] |
| Catalyst-Free | |||||||
| Acetic Acid / O₂ | N-Amino-2-iminopyridines / 1,3-Dicarbonyl compounds | Cross-dehydrogenative Coupling | - | 130 | 18 | up to 95 | [10][11] |
| Sonication | 1-Amino-2-iminopyridine derivatives / Acetylene derivatives | [3+2] Cycloaddition | - | 85 | 0.33 | up to 90 | [12] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of synthetic methodologies. Below are representative procedures for the synthesis of pyrazolo[1,5-a]pyridines using different catalytic systems.
Palladium-Catalyzed Intramolecular C–H Arylation
This protocol describes the synthesis of a fused heteroaromatic compound via a palladium-catalyzed intramolecular C–H arylation of a 2-quinolinecarboxyamide derivative.[2]
Materials:
-
2-Quinolinecarboxyamide precursor (1a)
-
Palladium(II) acetate (Pd(OAc)₂) (10 mol%)
-
Triphenylphosphine (PPh₃) (20 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
N,N-Dimethylacetamide (DMA)
Procedure:
-
To a reaction vessel, add the 2-quinolinecarboxyamide precursor (1a), Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Add DMA to the mixture.
-
Heat the reaction mixture at 110 °C for 24 hours.
-
After cooling to room temperature, quench the reaction and perform a standard aqueous work-up.
-
Purify the crude product by column chromatography to obtain the desired cyclized product.
Copper-Catalyzed Microwave-Assisted Synthesis
This protocol outlines a simple and efficient copper-catalyzed approach for synthesizing triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines under microwave irradiation.[3]
Materials:
-
7-O-propargylated pyrazolo[1,5-a]pyrimidine
-
1-Azidoglycoside
-
Copper(I) catalyst
Procedure:
-
In a microwave vial, combine the 7-O-propargylated pyrazolo[1,5-a]pyrimidine and the 1-azidoglycoside.
-
Add the copper(I) catalyst to the mixture.
-
Seal the vial and subject it to microwave irradiation under controlled conditions (time and temperature optimized for the specific substrates).
-
Upon completion, cool the reaction mixture and purify the product using appropriate chromatographic techniques.
Gold-Catalyzed Intramolecular Cyclization
An efficient synthesis of 6-substituted-pyrazolo[1,5-a]pyridines can be achieved via an intramolecular cyclization of 1-amino-2-triethyl-silanylethynyl-pyridinium salts using catalytic silver(I) and gold(III) salts.[6]
Materials:
-
1-Amino-2-triethyl-silanylethynyl-pyridinium salt
-
Silver(I) salt (catalytic amount)
-
Gold(III) salt (catalytic amount)
-
Appropriate solvent
Procedure:
-
Dissolve the 1-amino-2-triethyl-silanylethynyl-pyridinium salt in a suitable solvent.
-
Add catalytic amounts of the silver(I) and gold(III) salts to the solution.
-
Stir the reaction mixture at the appropriate temperature until the starting material is consumed (monitored by TLC).
-
After the reaction is complete, perform a standard work-up procedure.
-
Purify the resulting 2-silyl pyrazolo[1,5-a]pyridine by column chromatography.
Rhodium-Catalyzed Oxidative Coupling
This protocol details the rhodium-catalyzed oxidative coupling of 3-aryl-5-R-pyrazoles with alkenes.[8]
Materials:
-
3-Aryl-5-R-pyrazole (1 equiv)
-
Alkene (1.2 equiv)
-
[Cp*Rh(MeCN)₃][PF₆]₂ (5 mol%)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (2.5 equiv)
-
1,2-Dichloroethane (DCE)
Procedure:
-
In a Schlenk flask, combine the pyrazole, alkene, [Cp*Rh(MeCN)₃][PF₆]₂, and Cu(OAc)₂·H₂O.
-
Add DCE as the solvent.
-
Seal the flask and stir the mixture in a preheated oil bath at 83 °C for 16 hours.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether.
-
Wash the organic layer with ammonium hydroxide solution and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mechanistic Pathways and Visualizations
Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles for the synthesis of pyrazolo[1,5-a]pyridines.
Palladium-Catalyzed C-H Activation/Arylation
The palladium-catalyzed C-H activation and arylation is a common strategy for functionalizing the pyrazolo[1,5-a]pyridine core. The proposed mechanism typically involves C-H activation, oxidative addition, and reductive elimination steps.
Caption: Proposed catalytic cycle for Palladium-catalyzed C-H arylation.
Copper-Catalyzed Annulation
Copper catalysts are often employed in annulation reactions to construct the pyrazolo[1,5-a]pyridine ring system. The mechanism can vary depending on the specific reaction, but often involves coordination, cyclization, and subsequent aromatization steps.
Caption: Generalized workflow for Copper-catalyzed annulation.
Gold-Catalyzed Intramolecular Cyclization
Gold catalysts, particularly Au(I) and Au(III) species, are highly effective in promoting intramolecular cyclizations of alkynes. The mechanism typically involves π-activation of the alkyne by the gold catalyst, followed by nucleophilic attack and subsequent protodeauration.
Caption: Key steps in Gold-catalyzed intramolecular cyclization.
Rhodium-Catalyzed C-H Activation/Annulation
Rhodium catalysts are well-known for their ability to mediate C-H activation and subsequent annulation reactions. The catalytic cycle often involves directed C-H activation, insertion of an unsaturated partner, and reductive elimination to furnish the final product.
Caption: General mechanism for Rhodium-catalyzed C-H annulation.
This guide provides a foundational understanding of the comparative performance and application of various catalysts in the synthesis of pyrazolo[1,5-a]pyridines. The choice of catalyst will ultimately depend on the specific synthetic goals, substrate availability, and desired reaction efficiency. Further exploration of the cited literature is encouraged for a more in-depth understanding of each catalytic system.
References
- 1. Palladium-catalyzed oxidative C–H/C–H cross-coupling of pyrazolo[1,5-a]azines with five-membered heteroarenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. BJOC - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds [beilstein-journals.org]
- 3. Copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine based triazole-linked glycohybrids: mechanistic insights and bio-applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine based triazole-linked glycohybrids: mechanistic insights and bio-applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. One-pot gold(i)-catalyzed synthesis of 2-pyridonyl alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Combined Experimental and Computational Investigations of Rhodium-Catalysed C–H Functionalisation of Pyrazoles with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Biological Potency of Pyrazolo[1,5-a]pyridine Isomers: A Comparative Guide
A deep dive into the structure-activity relationships of pyrazolo[1,5-a]pyridine isomers reveals that subtle changes in nitrogen placement within the bicyclic core can significantly impact their biological activity. This guide provides a comparative analysis of the performance of various pyrazolo[1,5-a]pyridine isomers, supported by experimental data, to aid researchers and drug development professionals in navigating the chemical space of these potent heterocyclic compounds.
The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, with isomers like pyrazolo[1,5-a]pyridine, pyrazolo[3,4-b]pyridine, and pyrazolo[4,3-c]pyridine forming the core of numerous kinase inhibitors and other therapeutic agents. The spatial arrangement of the pyrazole and pyridine rings, along with the positions of nitrogen atoms, dictates the molecule's ability to interact with biological targets, influencing potency, selectivity, and pharmacokinetic properties.
Comparative Analysis of Kinase Inhibition: Pyrazolo[1,5-a]pyridine vs. Pyrazolo[3,4-b]pyridine
In the realm of kinase inhibition, the orientation of the pyrazolopyridine core is a critical determinant of binding affinity. A study focused on the development of CDK8 inhibitors demonstrated that switching from a pyrazolo[1,5-a]pyridine to a pyrazolo[3,4-b]pyridine scaffold resulted in a significant improvement in potency. This enhancement is attributed to the formation of an additional hydrogen bond with the hinge region residues of the kinase.
For instance, a comparison of the crystal structures of two closely related compounds, one with a pyrazolo[1,5-a]pyridine core and the other with a pyrazolo[3,4-b]pyridine core, revealed that while the overall binding pose remained similar, the pyrazolo[3,4-b]pyridine derivative established an extra hydrogen bond. This additional interaction, along with a hydrogen bond with the conserved Lys52, contributed to its superior activity.[1] The final optimized compound with the pyrazolo[3,4-b]pyridine core, MSC2530818, exhibited high kinase selectivity and cellular potency.[1]
Isomeric Influence on Protein-Protein Interaction Inhibition: A Case Study of Pyrazolo[4,3-c]pyridines
The significance of isomeric forms extends beyond kinase inhibition. A study on the development of inhibitors for the PEX14-PEX5 protein-protein interaction (PPI), a critical process for parasite metabolism, highlighted the differential activity between N-1 and N-2 regioisomers of pyrazolo[4,3-c]pyridine.[2][3]
The N-1 substituted pyrazolo[4,3-c]pyridine derivative was identified as a potent hit, whereas the corresponding N-2 regioisomer exhibited only modest inhibitory activity.[2] This stark difference in activity underscores the importance of the precise positioning of substituents on the pyrazole ring for effective binding to the target protein.[2]
| Compound | Isomer | Target | KD (μM) | IC50 (μM) |
| 1 | N-1 methyl | TbPEX14-PEX5 | 163 | >200 |
| 2 | N-2 methyl | TbPEX14-PEX5 | - | Modest Activity |
| 3 | N-1 (unsubstituted) | TbPEX14-PEX5 | - | Slightly Decreased Activity |
| Table 1: Comparative activity of pyrazolo[4,3-c]pyridine isomers against the PEX14-PEX5 protein-protein interaction. Data sourced from[2]. |
Experimental Protocols
Kinase Inhibition Assay (General Protocol)
Biochemical kinase assays are typically performed to determine the half-maximal inhibitory concentration (IC50) of the compounds. A common method involves a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Workflow:
-
Enzyme and Substrate Preparation: The kinase and its corresponding substrate peptide are diluted in assay buffer.
-
Compound Preparation: The test compounds are serially diluted to various concentrations.
-
Assay Reaction: The kinase, substrate, ATP, and test compound are incubated together in a microplate at a controlled temperature to allow the phosphorylation reaction to proceed.
-
Detection: A detection solution containing a europium-labeled anti-phospho-substrate antibody and an APC-labeled secondary antibody is added.
-
Signal Measurement: The TR-FRET signal is read on a suitable plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
PEX14-PEX5 Protein-Protein Interaction Inhibition Assay (AlphaScreen)
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is used to measure the inhibition of the PEX14-PEX5 interaction.
Methodology:
-
Protein Preparation: Recombinant His-tagged PEX14 and GST-tagged PEX5 proteins are expressed and purified.
-
Compound Preparation: The pyrazolo[4,3-c]pyridine isomers are serially diluted.
-
Assay Incubation: The proteins and the test compounds are incubated together in an assay buffer.
-
Bead Addition: Nickel chelate acceptor beads (binding to His-tagged PEX14) and glutathione donor beads (binding to GST-tagged PEX5) are added.
-
Signal Detection: In the absence of an inhibitor, the interaction between PEX14 and PEX5 brings the donor and acceptor beads into close proximity, generating a chemiluminescent signal upon laser excitation. Inhibitors disrupt this interaction, leading to a decrease in the signal.
-
Data Analysis: IC50 values are determined from the dose-response curves.
References
A Tale of Two Syntheses: Benchmarking the Efficiency of One-Pot vs. Multi-Step Pyrazolo[1,5-a]pyridine Synthesis
For researchers, scientists, and professionals in drug development, the efficient synthesis of core heterocyclic scaffolds is a critical endeavor. The pyrazolo[1,5-a]pyridine framework, a key pharmacophore in numerous therapeutic agents, can be constructed through various synthetic strategies. This guide provides an objective comparison of one-pot and multi-step approaches to its synthesis, supported by experimental data, to inform decisions on process optimization and resource allocation.
The choice between a one-pot and a multi-step synthesis is a classic process chemistry dilemma. One-pot syntheses, where reactants are subjected to successive chemical transformations in a single reactor, offer the allure of reduced workup, purification steps, and solvent usage, potentially leading to higher overall yields and shorter reaction times. In contrast, multi-step syntheses, which involve the isolation and purification of intermediates, provide greater control over each transformation and can be easier to optimize and troubleshoot. This comparison guide delves into representative examples of both methodologies for the synthesis of pyrazolo[1,5-a]pyridine derivatives, presenting key efficiency metrics and detailed experimental protocols.
At a Glance: Comparing Synthetic Strategies
To illustrate the differences in efficiency, we will examine two distinct synthetic routes to substituted pyrazolo[1,5-a]pyrimidine derivatives, which share the core pyrazolo[1,5-a]pyridine ring system.
Case Study 1: One-Pot Microwave-Assisted Synthesis of 2,5-Disubstituted Pyrazolo[1,5-a]pyrimidin-7-ones
This approach exemplifies a modern, time-efficient one-pot synthesis. The reaction proceeds in two sequential steps within the same reaction vessel, facilitated by microwave irradiation to accelerate reaction rates.
Case Study 2: Multi-Step Synthesis of 2-Methyl-5-substituted-pyrazolo[1,5-a]pyrimidin-7-one
This traditional multi-step synthesis involves the formation and isolation of a key intermediate, 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol, followed by further functionalization.
The following table summarizes the key quantitative data for these two approaches, highlighting the trade-offs in terms of yield, reaction time, and the number of operational steps.
| Metric | One-Pot Microwave-Assisted Synthesis | Multi-Step Synthesis |
| Target Compound | 2,5-Disubstituted Pyrazolo[1,5-a]pyrimidin-7-ones | 2-Methyl-5-substituted-pyrazolo[1,5-a]pyrimidin-7-one |
| Overall Yield | 52% (for a representative example)[1] | ~51% (calculated from two steps)[2] |
| Total Reaction Time | ~2 hours 5 minutes[1] | >48 hours[2] |
| Number of Steps | 1 (one-pot, two-step procedure) | 2 (with intermediate isolation) |
| Isolation of Intermediates | No | Yes |
| Energy Source | Microwave Irradiation | Conventional Heating (Reflux) |
Visualizing the Synthetic Workflows
The logical flow of both synthetic strategies can be visualized to better understand the operational differences.
Caption: Workflow for the one-pot synthesis.
Caption: Workflow for the multi-step synthesis.
Detailed Experimental Protocols
For reproducibility and accurate comparison, the detailed experimental methodologies for the cited syntheses are provided below.
Experimental Protocol: One-Pot Microwave-Assisted Synthesis of 2,5-Disubstituted Pyrazolo[1,5-a]pyrimidin-7-ones[1]
A solution of the appropriate β-ketonitrile (0.9 mmol, 1.0 equiv) in methanol (1 mL) is treated with hydrazine (1.2 mmol, 1.3 equiv). The mixture is heated to 150 °C under microwave irradiation (100 W) for 5 minutes. After cooling, the appropriate β-ketoester (0.9 mmol, 1.0 equiv) and acetic acid (0.5 mmol, 0.6 equiv) are added to the reaction vessel. The reaction mixture is then heated again at 150 °C under microwave irradiation (100 W) for a further 2 hours. Upon completion, the reaction mixture is cooled, and the target pyrazolo[1,5-a]pyrimidinone is isolated and purified by appropriate chromatographic techniques.
Experimental Protocol: Multi-Step Synthesis of 2-Methyl-5-substituted-pyrazolo[1,5-a]pyrimidin-7-one[2]
Step 1: Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol
5-Amino-3-methylpyrazole is reacted with diethyl malonate in the presence of sodium ethoxide. The reaction mixture is heated at reflux for 24 hours. After cooling, the reaction is quenched, and the solid product is collected by filtration, washed, and dried to yield 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (89% yield).
Step 2: Synthesis of 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine
2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol is subjected to a chlorination reaction with phosphorus oxychloride (POCl₃). The mixture is heated at reflux for 24 hours. After completion, the excess POCl₃ is removed under reduced pressure, and the residue is carefully treated with ice water. The resulting precipitate is filtered, washed, and dried to afford 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (61% yield).
Step 3: Synthesis of the Final Product
The 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine is then further functionalized. For example, a nucleophilic substitution reaction with morpholine in the presence of potassium carbonate in acetone at room temperature for 1.5 hours can be performed to yield the desired 5-substituted product.
Efficiency Analysis and Discussion
The quantitative data and workflows clearly demonstrate the principal advantages of the one-pot approach in this context. The microwave-assisted one-pot synthesis drastically reduces the reaction time from over 48 hours to just over 2 hours.[1][2] This acceleration is a significant factor in high-throughput synthesis and rapid library generation for drug discovery.
While the overall yield of the one-pot synthesis (52%) is comparable to the calculated overall yield of the first two steps of the multi-step synthesis (~54%), the one-pot method avoids the need for isolation and purification of intermediates, which can lead to material loss and increased labor.[1][2]
However, the multi-step synthesis offers distinct advantages in terms of reaction control and scalability. The isolation of intermediates allows for their characterization and ensures the purity of the starting material for the subsequent step, which can be crucial for complex target molecules. Furthermore, optimizing individual steps in a multi-step sequence can sometimes be more straightforward than optimizing a complex one-pot cascade.
From a green chemistry perspective, the one-pot synthesis is generally more favorable. It typically involves less solvent and generates less waste from workup and purification procedures. The concept of atom economy , which measures the efficiency of a reaction in converting reactants to the desired product, is often higher in well-designed one-pot reactions. Similarly, the E-factor (environmental factor), which is the mass ratio of waste to desired product, tends to be lower for one-pot processes.
Conclusion
The choice between a one-pot and a multi-step synthesis for pyrazolo[1,5-a]pyridines is context-dependent. For rapid synthesis of diverse analogs for screening purposes, the one-pot microwave-assisted approach offers significant advantages in terms of speed and operational simplicity. For the synthesis of a specific, complex target molecule where purity and control are paramount, or for large-scale production, a well-optimized multi-step approach may be preferable.
This guide provides a framework for researchers to evaluate these synthetic strategies based on their specific project goals, resources, and desired outcomes. The provided experimental data and protocols serve as a starting point for further optimization and application in the synthesis of novel pyrazolo[1,5-a]pyridine derivatives.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of Diethyl Pyrazolo[1,5-a]pyridine-2,3-dicarboxylate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate (CAS No. 1226776-92-6), ensuring operational safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. While a complete Safety Data Sheet (SDS) is not publicly available, information from suppliers of the compound and data for structurally similar chemicals provide essential safety guidance.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: Use a NIOSH/MSHA approved respirator if working in a poorly ventilated area or if dust or aerosols are generated.
-
Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin contact.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
Hazard Profile
Based on available data for this compound and related compounds, the following hazards should be considered:
| Hazard Statement | Description |
| H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
This data is based on information provided by chemical suppliers and may not be exhaustive. Always treat novel compounds with a high degree of caution.
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound. This protocol is based on general best practices for chemical waste disposal and information available for pyridine derivatives.
Step 1: Waste Identification and Segregation
-
Solid Waste: Collect any solid this compound, contaminated lab supplies (e.g., weighing paper, gloves, pipette tips), and spill cleanup materials in a designated, properly labeled, and sealed waste container.
-
Liquid Waste: If the compound is in solution, collect it in a separate, labeled, and sealed container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number "1226776-92-6," and the associated hazard pictograms (e.g., irritant, harmful).
Step 2: On-site Storage
-
Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage facility.
-
Ensure the storage area is cool, dry, and well-ventilated.
-
Store away from incompatible materials, such as strong oxidizing agents, bases, and amines.
Step 3: Professional Waste Disposal
-
Contact Environmental Health and Safety (EHS): Arrange for the pickup and disposal of the chemical waste through your institution's EHS department or a licensed chemical waste disposal contractor.
-
Provide Documentation: Furnish the waste disposal service with all available safety and hazard information for the compound.
-
Recommended Disposal Method: Based on the disposal guidelines for pyridine-based compounds, incineration at a licensed facility is the preferred method of disposal.[1] This ensures the complete destruction of the compound.
Important Considerations:
-
Do Not Dispose Down the Drain: Never dispose of this compound or its solutions down the sanitary sewer.
-
Avoid Environmental Release: Prevent the chemical from entering the environment. In case of a spill, contain the material and collect it for disposal as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Diethyl Pyrazolo[1,5-a]pyridine-2,3-dicarboxylate
This guide provides crucial safety and logistical information for the handling and disposal of Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate in a laboratory setting. Adherence to these procedures is vital for ensuring the safety of all personnel.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling to avoid potential health risks. While specific toxicity data for this exact compound is not extensively published, related pyrazole derivatives are known to cause skin, eye, and respiratory irritation.[1][2] Therefore, a precautionary approach is necessary.
A thorough hazard assessment should be conducted before commencing any work.[3][4] The following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are the minimum requirement. Consider double-gloving for added protection.[3][5] | Prevents skin contact and absorption. |
| Eye and Face Protection | Safety goggles or glasses | Must meet ANSI Z87.1 standards and include side shields.[3] A face shield should be worn over goggles when there is a risk of splashing.[3][5] | Protects eyes from splashes and airborne particles. |
| Body Protection | Laboratory coat | A standard lab coat is required. A flame-resistant coat should be considered if working with flammable solvents.[5][6] | Protects clothing and skin from spills and contamination. |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA approved respirator if engineering controls are insufficient or if handling large quantities of the powder.[7][8] | Prevents inhalation of airborne powder, which may cause respiratory irritation. |
| Footwear | Closed-toe shoes | Shoes must fully cover the feet.[6] | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedure
Proper handling procedures are critical to minimize exposure and prevent contamination.[9][10] All operations involving this compound should be performed in a designated area.[11]
-
Preparation :
-
Weighing the Compound :
-
Whenever possible, handle the powdered form of the chemical within a fume hood or a ventilated balance enclosure.[12]
-
Use a weigh boat to handle the powder to minimize spills.[11]
-
Keep the container of the chemical closed as much as possible.[11]
-
If preparing a solution, add the solvent to the powder carefully within the fume hood.[11]
-
-
During the Experiment :
-
Post-Experiment :
Disposal Plan
Proper disposal of chemical waste is essential to protect the environment and comply with regulations.
-
Waste Collection :
-
All solid waste contaminated with this compound (e.g., weigh boats, contaminated gloves, paper towels) should be placed in a designated, labeled hazardous waste container.
-
Solutions containing the compound should be collected in a separate, labeled liquid hazardous waste container.
-
-
Waste Disposal :
Visual Workflow for Safe Handling
The following diagram outlines the key steps and decision points for safely handling this compound.
Caption: Workflow for handling this compound.
References
- 1. diethyl 1H-pyrazole-3,5-dicarboxylate | C9H12N2O4 | CID 142184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.bldpharm.com [file.bldpharm.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 7. fishersci.com [fishersci.com]
- 8. uwlax.edu [uwlax.edu]
- 9. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. ehs.wisc.edu [ehs.wisc.edu]
- 12. safety.duke.edu [safety.duke.edu]
- 13. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
